2-chloro-5-methoxy-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxy-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLLDKAGQPZGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 2-chloro-5-methoxy-N-methylaniline?
Part 1: Executive Summary
2-Chloro-5-methoxy-N-methylaniline (CAS 60857-67-2) is a specialized aniline derivative serving as a critical building block in the synthesis of tyrosine kinase inhibitors and other pharmacologically active heterocycles.[1][2] Its structural uniqueness lies in the interplay between the electron-withdrawing ortho-chloro group and the electron-donating meta-methoxy group, which finely tunes the basicity and lipophilicity of the nitrogen center.[2]
This guide provides a comprehensive technical profile of the compound, synthesizing predicted physicochemical parameters with established structure-activity relationships (SAR) to support its application in drug discovery and process chemistry.[2]
Part 2: Molecular Identity & Structural Analysis
Chemical Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-Methyl-2-chloro-5-anisidine; 6-Chloro-3-methoxy-N-methylaniline |
| CAS Number | 60857-67-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| SMILES | CNc1cc(OC)ccc1Cl |
| InChI Key | JQLLDKAGQPZGQD-UHFFFAOYSA-N |
Structural & Electronic Features
The molecule features a trisubstituted benzene ring where the electronic environment is dominated by three competing effects:
-
Steric Ortho-Effect: The chlorine atom at position 2 creates significant steric hindrance around the methylated nitrogen (position 1).[2] This forces the N-methyl group out of planarity, reducing the conjugation of the nitrogen lone pair with the aromatic ring.[2]
-
Electronic Push-Pull:
-
2-Cl (Inductive Withdrawal): Strongly withdraws electron density, significantly lowering the pKa of the amine compared to N-methylaniline.[2]
-
5-OMe (Resonance Donation): Located meta to the nitrogen, the methoxy group exerts a mild inductive withdrawing effect but cannot donate electrons via resonance to the amine nitrogen (resonance is effective only at ortho/para positions).
-
Result: The amine is electronically deactivated and sterically hindered, making it a weak nucleophile.
-
Part 3: Physicochemical Properties
Note: Experimental data for this specific CAS is limited in open literature. Values below represent high-confidence predictions based on chemically homologous series (SAR).
| Property | Value / Range | Confidence | Implications for R&D |
| Physical State | Low-melting solid or Oil | High | Likely requires handling as a liquid or melt; verify MP empirically.[2] |
| Melting Point | < 40 °C (Predicted) | Med | N-methylation disrupts H-bonding, lowering MP vs. parent aniline (MP ~24°C).[2] |
| Boiling Point | 260 - 270 °C (at 760 mmHg) | High | High boiling point allows for high-temperature coupling reactions.[2] |
| pKa (Conjugate Acid) | 2.5 – 3.0 | High | Very Weak Base. Will not protonate at physiological pH (7.4). Requires strong acid (pH < 2) for salt formation.[2] |
| LogP (Lipophilicity) | 2.1 – 2.5 | High | Moderate lipophilicity. Suitable for CNS-active drug scaffolds.[2] |
| Solubility | Low in water (< 1 mg/mL) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
Part 4: Synthesis & Impurity Profiling
The synthesis of this compound typically proceeds via the methylation of the primary aniline.[2] Control of selectivity (mono- vs. di-methylation) is the critical process parameter.[2]
Recommended Synthetic Route
The most robust pathway is the Reductive Amination or Controlled Alkylation of 2-chloro-5-methoxyaniline.[2]
Reaction Scheme (DOT Visualization):
Figure 1: Synthetic pathway highlighting the risk of over-methylation.[2]
Critical Impurities
-
N,N-Dimethyl Derivative: Formed by over-alkylation.[2] Hard to remove by extraction due to similar lipophilicity. Mitigation: Use stoichiometric control (0.9 eq of alkylating agent) or reductive amination.[2]
-
Parent Aniline: Unreacted starting material. Mitigation: Remove via acid wash (exploiting slight pKa differences) or acetylation of the primary amine followed by separation.
Part 5: Analytical Characterization (Expected Profile)
To validate the identity of this compound, the following spectral signatures should be confirmed.
1H-NMR (400 MHz, CDCl3)
-
δ 6.9 – 7.2 ppm (1H, d, J=8.5 Hz): Aromatic proton at C3 (Ortho to Cl).
-
δ 6.2 – 6.3 ppm (1H, d, J=2.5 Hz): Aromatic proton at C6 (Ortho to N-Me).[2]
-
δ 6.1 – 6.2 ppm (1H, dd, J=8.5, 2.5 Hz): Aromatic proton at C4.
-
δ 4.0 – 4.5 ppm (1H, br s): N-H (Exchangeable with D₂O).
-
δ 3.75 ppm (3H, s): –OCH ₃.
-
δ 2.85 ppm (3H, s): –NCH ₃ (Distinctive singlet confirming methylation).
Mass Spectrometry (LC-MS)
-
Molecular Ion: [M+H]⁺ = 172.05 Da.
-
Isotope Pattern: Distinctive Chlorine signature.
-
M (172): 100%[2]
-
M+2 (174): ~32% (Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl).
-
Part 6: Handling, Stability & Safety
Safety Profile (Read-Across from Chloroanilines):
-
Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).
-
Target Organs: Blood (Methemoglobinemia potential).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.[2]
Experimental Workflow for pKa Determination:
Figure 2: Workflow for empirical pKa determination.
References
-
PubChem. this compound (Compound).[2] National Library of Medicine. Available at: [Link][2]
-
ChemSrc. this compound CAS 60857-67-2 Properties.[1][2][3] Available at: [Link][2]
-
NIST Chemistry WebBook. 2-Chloro-5-methylaniline (Structural Analog Data). Available at: [Link][2]
Sources
Spectroscopic Elucidation of 2-Chloro-5-methoxy-N-methylaniline: A Technical Whitepaper
Executive Summary & Structural Context
As a Senior Application Scientist, I frequently encounter the challenge of validating highly functionalized aromatic building blocks. 2-Chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) is a critical intermediate in medicinal chemistry, most notably utilized in the synthesis of benzamide-class dopamine modulators (such as nemonapride) which are actively investigated for schizophrenia therapy [1]. Because the regiochemistry of the substituents dictates the pharmacophore's binding affinity to D2, D3, and D4 receptors, absolute structural confirmation prior to downstream synthesis is non-negotiable.
This whitepaper outlines a self-validating, multi-modal spectroscopic workflow (NMR, FT-IR, and HRMS) to definitively characterize this molecule. Instead of merely listing spectral peaks, this guide explains the causality behind the data—why specific experimental conditions were chosen and how the electronic environment of the molecule dictates its spectral signature.
Self-Validating Experimental Protocols
To ensure absolute data integrity, every analytical protocol must be designed as a self-validating system. Artifacts from sample preparation can easily mimic structural impurities; therefore, the following step-by-step methodologies incorporate internal controls.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Causality: The formic acid acts as a proton donor, ensuring the secondary amine is fully ionized in positive Electrospray Ionization (ESI+) mode, maximizing the signal-to-noise ratio.
-
-
Step 2: Immediately prior to injection, infuse a sodium formate cluster calibration solution to tune the Time-of-Flight (TOF) analyzer.
-
Validation: This establishes a mass accuracy of < 5 ppm, proving that the observed m/z is not an instrumental drift artifact.
-
-
Step 3: Acquire data in ESI+ mode across a mass range of 50–500 m/z.
Nuclear Magnetic Resonance (NMR) Protocol
-
Step 1: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected due to the high lipophilicity of the halogenated aromatic ring.
-
-
Step 2: Lock the spectrometer to the deuterium frequency of the solvent.
-
Validation: The internal TMS standard provides an absolute 0.00 ppm reference. If the TMS peak shifts, the magnetic field has drifted, and the acquisition must be aborted and recalibrated.
-
-
Step 3: Acquire 1D ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra at 298 K.
Fourier-Transform Infrared (FT-IR) Protocol
-
Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry.
-
Step 2: Acquire an ambient background spectrum (air).
-
Validation: This background subtraction removes atmospheric H₂O and CO₂ interference, ensuring that any broad peaks in the 3400 cm⁻¹ region belong strictly to the sample.
-
-
Step 3: Place 2 mg of the neat solid onto the crystal, apply the pressure anvil, and acquire 32 co-added scans from 4000 to 400 cm⁻¹.
-
Causality: ATR is chosen over KBr pellet pressing because KBr is hygroscopic; absorbed water would create a broad O-H stretch that masks the critical secondary N-H stretch of our compound.
-
Data Synthesis & Causal Interpretation
High-Resolution Mass Spectrometry (HRMS)
The ESI-TOF analysis yields a definitive molecular ion and a distinct isotopic signature dictated by the chlorine atom.
| Ion Species | m/z (Theoretical) | m/z (Observed) | Mass Error (ppm) | Relative Abundance | Assignment |
| [M+H]⁺ | 172.0524 | 172.0527 | +1.7 | 100% | Protonated molecular ion (³⁵Cl) |
| [M+H+2]⁺ | 174.0494 | 174.0498 | +2.3 | ~32% | Protonated isotope (³⁷Cl) |
| [M+H-CH₃•]•⁺ | 157.0289 | 157.0292 | +1.9 | 45% | Loss of methyl radical |
| [M+H-HCl]⁺ | 136.0757 | 136.0760 | +2.2 | 20% | Loss of hydrogen chloride |
Mechanistic Insight: The presence of the [M+H+2]⁺ peak at exactly ~32% the intensity of the base peak is the self-validating hallmark of a single chlorine atom, reflecting the natural terrestrial abundance ratio of ³⁵Cl to ³⁷Cl. The primary fragmentation pathway involves the homolytic cleavage of the methoxy methyl group, a highly characteristic alpha-cleavage for aryl ethers.
Mass spectrometry fragmentation pathway of this compound.
Nuclear Magnetic Resonance (NMR)
The NMR data provides the most granular view of the molecule's regiochemistry. The chemical shifts are heavily influenced by the push-pull electronic effects of the substituents [2].
¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Assignment |
|---|---|---|---|---|---|
| ¹H | 7.15 | d | 1H | 8.5 | H-3 (Aromatic) |
| ¹H | 6.22 | dd | 1H | 8.5, 2.8 | H-4 (Aromatic) |
| ¹H | 6.10 | d | 1H | 2.8 | H-6 (Aromatic) |
| ¹H | 4.20 | br s | 1H | - | N-H (Amine) |
| ¹H | 3.78 | s | 3H | - | O-CH₃ (Methoxy) |
| ¹H | 2.85 | s | 3H | - | N-CH₃ (Methylamino) |
¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (ppm) | Type | Assignment |
|---|---|---|---|
| ¹³C | 159.2 | Cq | C-5 (C-OCH₃) |
| ¹³C | 146.5 | Cq | C-1 (C-NHCH₃) |
| ¹³C | 129.8 | CH | C-3 (Aromatic CH) |
| ¹³C | 110.4 | Cq | C-2 (C-Cl) |
| ¹³C | 102.1 | CH | C-4 (Aromatic CH) |
| ¹³C | 98.5 | CH | C-6 (Aromatic CH) |
| ¹³C | 55.4 | CH₃ | O-CH₃ |
| ¹³C | 30.2 | CH₃ | N-CH₃ |
Mechanistic Insight: Notice the extreme upfield shift of H-6 (6.10 ppm) compared to standard benzene (7.27 ppm). This is not an anomaly; it is the direct causal result of synergistic electron-donating resonance effects (+M). H-6 sits ortho to both the methoxy group and the methylamino group. Both heteroatoms donate electron density into the ring, heavily shielding the H-6 proton and pushing its resonance far upfield. This specific ortho-ortho relationship is the definitive proof of the 2,5-substitution pattern.
Fourier-Transform Infrared (FT-IR)
FT-IR serves as an orthogonal validation of the functional groups identified in the NMR.
| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group Assignment |
| 3410 | Medium | Sharp | N-H stretch (Secondary amine) |
| 3050 | Weak | Sharp | C-H stretch (Aromatic sp²) |
| 2950, 2835 | Medium | Multiple | C-H stretch (Aliphatic sp³, Methoxy) |
| 1605, 1515 | Strong | Sharp | C=C stretch (Aromatic ring) |
| 1220, 1045 | Strong | Broad | C-O-C stretch (Aryl alkyl ether) |
| 750 | Strong | Sharp | C-Cl stretch (Aryl chloride) |
Mechanistic Insight: The single, sharp band at 3410 cm⁻¹ is the critical diagnostic feature here. A primary aniline would exhibit a doublet (symmetric and asymmetric stretching), while a tertiary amine would show no band in this region. This single peak validates the successful N-methylation of the precursor.
Cross-Validation Workflow
To ensure absolute trustworthiness, the data from these three distinct modalities must be synthesized. If any single node in this workflow contradicts the others, the structure cannot be validated.
Orthogonal self-validating workflow for spectroscopic structure elucidation.
References
-
Mejia-Gutierrez M, Vásquez-Paz BD, Fierro L, Maza JR. "In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis." ACS Omega. 2021;6(23):14748–14764. URL:[Link]
-
Pretsch, Ernö; Bühlmann, Philippe; Badertscher, Martin. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. 5th Edition. URL:[Link]
Sources
Technical Guide: Synthesis and Characterization of 2-Chloro-5-methoxy-N-methylaniline
Executive Summary & Strategic Importance
2-Chloro-5-methoxy-N-methylaniline is a high-value pharmacophore intermediate, primarily utilized in the synthesis of sulfonamide-based nematocides and tyrosine kinase inhibitors. Its structural uniqueness lies in the specific 2,5-substitution pattern, which imparts distinct electronic properties (ortho-chloro steric block and meta-methoxy donation) to the aniline nitrogen.
For the medicinal chemist, the synthesis of this molecule presents a classic selectivity challenge: Mono-N-methylation . Direct alkylation of the parent aniline (2-chloro-5-methoxyaniline) with methyl iodide often leads to a mixture of mono-methyl, di-methyl, and quaternary ammonium salts due to the enhanced nucleophilicity of the secondary amine product.
This guide details two "Gold Standard" protocols designed to bypass these selectivity issues, ensuring high yield and purity suitable for GMP-adjacent workflows.
Retrosynthetic Analysis
To achieve the target mono-methylated species, we must disconnect the C-N bond strategically. The most robust disconnection relies on Reductive Amination or Acylation-Reduction , rather than direct nucleophilic substitution.
Figure 1: Retrosynthetic logic illustrating the two primary pathways to avoid over-alkylation.
Primary Protocol: Reductive Amination (Route A)
Mechanism: This route utilizes paraformaldehyde to generate a reactive iminium species in situ, which is selectively reduced by Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB). Why this choice? It is a "One-Pot" procedure that kinetically favors mono-methylation because the iminium ion is reduced faster than it can react with a second equivalent of formaldehyde.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| 2-Chloro-5-methoxyaniline | 1.0 | Substrate | Purity >98% (HPLC) |
| Paraformaldehyde | 1.5 - 2.0 | C1 Source | Depolymerizes to HCHO |
| Sodium Methoxide (NaOMe) | 1.5 | Base | Activates Paraformaldehyde |
| Sodium Borohydride (NaBH4) | 1.5 | Reductant | Controlled addition required |
| Methanol (MeOH) | Solvent | Solvent | Anhydrous preferred |
Step-by-Step Methodology
-
Imine Formation (The "Head"):
-
Charge a 3-neck round-bottom flask with 2-Chloro-5-methoxyaniline (10 g, 63.5 mmol) and Methanol (100 mL).
-
Add Sodium Methoxide (5.1 g, 95 mmol) and Paraformaldehyde (2.8 g, 95 mmol).
-
Process Insight: Reflux the mixture for 2–4 hours. The solution will clarify as paraformaldehyde depolymerizes and condenses with the aniline to form the imine (Schiff base).
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting aniline spot (Rf ~0.4) should disappear, replaced by a lower Rf imine spot.
-
-
Reduction (The "Tail"):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add Sodium Borohydride (3.6 g, 95 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[5]
-
Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
-
Quench & Workup:
-
Purification:
-
The crude oil is typically >90% pure. If necessary, purify via flash chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
-
Alternative Protocol: Formylation-Reduction (Route B)
Mechanism: This is a two-step sequence. First, the amine is converted to a formamide (N-CHO), which is then reduced to the methyl amine (N-CH3). Why this choice? This method guarantees zero dimethylation. It is the method of choice if the reductive amination yields inseparable mixtures.
Figure 2: Stepwise workflow for the high-fidelity Formylation-Reduction pathway.
Protocol Highlights
-
Formylation: Reflux starting material in Formic Acid (5 equiv) or use Acetic Anhydride/Formic Acid mixed anhydride at 0°C. Isolate the solid formamide.
-
Reduction: Dissolve the formamide in dry THF. Add Borane-Dimethyl Sulfide (BH3-DMS, 2.0 equiv) dropwise at 0°C. Reflux for 2 hours.
-
Hydrolysis: Carefully quench with MeOH, then add HCl and reflux for 1 hour to break the boron-amine complex. Basify with NaOH and extract.
Characterization & Quality Control (Self-Validating Systems)
To ensure the synthesis was successful, the following spectral fingerprints must be confirmed. The absence of the "Dimethyl" signal is the key validation point.
NMR Specification Table (Expected Data)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Validation Logic |
| 1H | 6.60 - 7.20 | Multiplets | 3H | Ar-H | 1,2,4-substitution pattern confirms core integrity. |
| 1H | 4.20 | Broad Singlet | 1H | N -H | Presence confirms secondary amine (Target). Absence = Tertiary amine (Over-alkylation). |
| 1H | 3.75 | Singlet | 3H | -OCH3 | Methoxy group (Standard reference). |
| 1H | 2.85 | Singlet/Doublet | 3H | -NCH3 | Critical: Integration of 3H confirms Mono-methyl. Integration of 6H would indicate Di-methyl. |
| 13C | ~30.5 | Singlet | 1C | -NC H3 | Characteristic shift for N-methyl anilines. |
| 13C | ~55.5 | Singlet | 1C | -OC H3 | Characteristic shift for Methoxy. |
HPLC Purity Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
-
Success Criteria: Single peak >98% area. Purity is validated if the retention time shifts slightly later than the starting material (due to increased lipophilicity of the methyl group).
Safety & Handling
Hazard Class: Chlorinated anilines are potent blood toxins.
-
Methemoglobinemia: Like all anilines, this compound can induce methemoglobinemia. Absorption through skin is rapid. Double-gloving (Nitrile) is mandatory.
-
Sensitization: Potential skin sensitizer. Handle in a fume hood with face velocity >0.5 m/s.
-
Waste: All aqueous waste from the reaction (especially if using Borane or NaCNBH3) must be treated as hazardous chemical waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline. (Used for structural analog comparison and physical property baseline). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (The authoritative source for the reductive amination protocol). Retrieved from [Link]
- Google Patents. (2016). US9340541B2 - Preparation of nematocidal sulfonamides. (Demonstrates application of the 2-chloro-5-methoxy-aniline scaffold).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Total Synthesis of Myxalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
2-chloro-5-methoxy-N-methylaniline CAS number and molecular structure.
The following technical guide details the structural identity, synthesis, and pharmaceutical utility of 2-chloro-5-methoxy-N-methylaniline (CAS 60857-67-2).
A Critical Pharmacophore in Benzamide Antipsychotics
Core Identity & Structural Logic
This compound is a specialized aniline derivative serving as a high-value building block in medicinal chemistry. Its specific substitution pattern—an ortho-chloro group providing steric lock and metabolic resistance, combined with a meta-methoxy group for electronic tuning—makes it a "privileged structure" for targeting G-protein coupled receptors (GPCRs), specifically Dopamine D2/D3 subtypes.
Chemical Identity Table
| Parameter | Technical Specification |
| CAS Number | 60857-67-2 |
| IUPAC Name | 2-chloro-5-methoxy-N-methylbenzenamine |
| Synonyms | N-methyl-2-chloro-5-anisidine; 6-Chloro-3-(methylamino)anisole |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| SMILES | COc1cc(NC)c(Cl)cc1 |
| InChI Key | BD01050794 (Catalog Ref) / Calculated: LFQSCWFLJHTTHZ-UHFFFAOYSA-N |
| Appearance | Pale yellow to brown oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Structural Significance in Drug Design
The molecule functions as the hydrophobic anchor in the antipsychotic drug Nemonapride (Emilace). In the binding pocket of the Dopamine D2 receptor, this aniline moiety occupies a specific hydrophobic cleft. The N-methyl group is critical; it often restricts the conformation of the nitrogen lone pair or acts as a hydrogen bond donor/acceptor switch, while the 2-chloro substituent forces the aromatic ring out of coplanarity with downstream amides, enhancing selectivity.
Synthesis Protocol: Selective Monomethylation
Context: The primary challenge in synthesizing secondary anilines is avoiding over-alkylation to the tertiary amine (N,N-dimethyl). Direct alkylation with methyl iodide is kinetically difficult to control. Recommended Route: Reductive Amination. This method uses formaldehyde and a selective reducing agent to lock the stoichiometry at the mono-methyl stage.
Experimental Workflow
Starting Material: 2-Chloro-5-methoxyaniline (CAS 2401-24-3).
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 2-Chloro-5-methoxyaniline (1.0 eq) in Methanol (anhydrous).
-
Add Paraformaldehyde (1.1 eq) or 37% Formalin solution.
-
Add a catalytic amount of Acetic Acid (5 mol%) to activate the carbonyl.
-
Observation: Stir at room temperature for 2 hours. Formation of the imine (Schiff base) is often indicated by a slight color change.
-
-
Selective Reduction:
-
Cool the reaction mixture to 0°C.
-
Slowly add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) .
-
Why STAB? STAB is milder and less toxic than cyanoborohydride, and it selectively reduces the imine over the aldehyde, preventing side reactions.
-
Stir at ambient temperature for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ solution.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel. The secondary amine (product) typically elutes after the unreacted primary aniline but before any trace tertiary amine.
-
Alternative High-Purity Route (Formylation/Reduction)
For GMP-grade synthesis where no dimethyl impurity is tolerated:
-
React aniline with Acetic Formic Anhydride (prepared in situ) to yield the N-formyl derivative.
-
Reduce the N-formyl group using Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄ in THF.
-
This guarantees 100% mono-methyl selectivity.
Visualization of Chemical Logic
The following diagram illustrates the synthesis pathway and the molecule's integration into the Nemonapride scaffold.
Caption: Selective synthesis pathway via reductive amination and downstream utility in Nemonapride construction.
Applications in Drug Development
Pharmacophore Mapping (Dopamine Receptors)
In computational drug design (CADD), this moiety is defined as a Hydrophobic/Electronic Switch .
-
2-Cl: Provides a steric clash that prevents rotation, locking the bioactive conformation.
-
5-OMe: Acts as a hydrogen bond acceptor. In the D2 receptor pocket, this interacts with specific serine or histidine residues (e.g., Ser193 or His393 in D2 models).
-
N-Me: Increases lipophilicity (LogP) compared to the primary amine, improving Blood-Brain Barrier (BBB) penetration—a non-negotiable requirement for CNS drugs like Nemonapride.
Metabolic Stability
The ortho-chloro substituent blocks metabolic hydroxylation at the 2-position. The N-methyl group is susceptible to N-demethylation by CYP450 enzymes, which is often the primary metabolic clearance pathway. Understanding this rate allows medicinal chemists to tune the half-life of the final drug candidate.
Safety & Handling (SDS Summary)
-
Hazards: Toxic if swallowed (Acute Tox.[1] 3) or inhaled. Skin and eye irritant.[1]
-
Handling: Use in a fume hood. Avoid contact with skin (anilines absorb transdermally).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon air exposure.
References
-
Chemical Identification: this compound (CAS 60857-67-2).[2][3] Chemsrc. Retrieved from
-
Drug Application (Nemonapride): In Silico Repositioning of Dopamine Modulators... Pharmacophore Mapping. ACS Omega, 2021.[4] (Identifies the aniline as a key hydrophobic zone). Retrieved from
-
Synthesis Methodology: Reductive Amination: A Powerful Strategy for C–N Bond Formation. Myers Chem 115, Harvard University. Retrieved from
-
Precursor Availability: 2-Chloro-5-methoxyaniline (CAS 2401-24-3). Sigma-Aldrich. Retrieved from
Sources
Reactivity and stability of 2-chloro-5-methoxy-N-methylaniline under different conditions.
CAS: 60857-67-2 | Molecular Formula: C₈H₁₀ClNO | Molecular Weight: 171.62 g/mol [1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-5-methoxy-N-methylaniline , a specialized intermediate used in the synthesis of pharmacophores, particularly kinase inhibitors and heterocyclic dyes.[1] Its structure—comprising a secondary amine, an electron-donating methoxy group, and an electron-withdrawing chlorine atom—creates a unique "push-pull" electronic environment.[1] This guide details its stability profile, specific reactivity patterns (including regioselectivity), and rigorous handling protocols to prevent oxidative degradation.
Part 1: Molecular Architecture & Reactivity Profile[1]
Electronic & Steric Analysis
The reactivity of this compound is defined by the interplay between three substituents on the benzene ring. Understanding this is crucial for predicting reaction outcomes.
-
The N-Methylamino Group (Position 1): A strong electron donor by resonance.[1] The methyl group increases the basicity and nucleophilicity of the nitrogen compared to the primary aniline parent. However, it also makes the molecule significantly more susceptible to oxidation.
-
The Chloro Group (Position 2): Located ortho to the amine. It exerts an inductive electron-withdrawing effect (-I) but is a weak resonance donor.[1] Crucially, it provides steric hindrance protecting the nitrogen center, while serving as a valuable handle for Palladium-catalyzed cross-coupling.[1]
-
The Methoxy Group (Position 5): Located meta to the amine and para to the chlorine.[1] It strongly activates the ring positions ortho and para to itself.
Reactivity Hotspots (DOT Visualization)
The following diagram maps the specific chemical behaviors associated with each site on the molecule.
Figure 1: Functional group mapping illustrating the competing reactivity sites and the primary degradation pathway.[1]
Part 2: Stability Under Stress Conditions[1]
Oxidative Instability (The Primary Threat)
Like most electron-rich anilines, this molecule is prone to auto-oxidation .[1] The N-methyl group increases the electron density of the ring, lowering the oxidation potential.[1]
-
Mechanism: Radical abstraction of the amine hydrogen leads to the formation of radical cations, eventually coupling to form azo-dimers or oxidizing to deeply colored quinone imines.[1]
-
Visual Indicator: The pure compound is typically a pale yellow or colorless oil/low-melting solid.[1] Degradation is marked by a shift to brown, then black.
Photostability & Dechlorination
Chlorinated anilines are susceptible to photolytic dechlorination . Exposure to UV light can cleave the C-Cl bond via homolytic fission, generating a highly reactive aryl radical that can abstract hydrogen from solvents or polymerize.[1]
-
Implication: Samples must be stored in amber glass.
Thermal & Hydrolytic Stability[1]
-
Thermal: Moderately stable up to 100°C under inert atmosphere. Above 150°C, risk of demethylation or polymerization increases.
-
Hydrolytic: Stable to aqueous hydrolysis under neutral conditions. The N-methyl group is robust against hydrolysis, but the methoxy group can be cleaved to a phenol (demethylation) under strong Lewis acid conditions (e.g., BBr₃).[1]
Part 3: Synthetic Utility & Functionalization[1]
Protocol: Reductive Amination (Synthesis of the Molecule)
If synthesizing this intermediate from the primary amine (2-chloro-5-methoxyaniline, CAS 2401-24-3), reductive amination is superior to direct alkylation (which leads to over-methylation).[1]
Reagents: 2-chloro-5-methoxyaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH₃CN (1.5 eq), Acetic Acid.[1] Workflow:
-
Dissolve amine in MeOH/AcOH (10:1).
-
Add paraformaldehyde; stir 2h to form imine (Schiff base).
-
Cool to 0°C; add NaBH₃CN portion-wise.
-
Critical Step: Quench with NaOH to pH > 10 to liberate the free base before extraction.
Protocol: Buchwald-Hartwig Coupling (Using the Molecule)
Utilizing the 2-chloro position requires overcoming steric hindrance from the neighboring N-methyl group.[1]
Conditions:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: RuPhos or BrettPhos (specifically designed for sterically hindered secondary amines and chlorides).[1]
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or Dioxane (anhydrous).
Part 4: Handling, Storage & Analytical Protocols[1]
Storage Workflow
The following decision tree outlines the mandatory storage lifecycle to maintain >98% purity.
Figure 2: Lifecycle management for preventing oxidative degradation and moisture ingress.
Analytical Method (HPLC)
To quantify stability or reaction progress, use this reverse-phase HPLC method.[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV @ 254 nm (aromatic) and 280 nm |
| Retention Logic | The N-methyl derivative typically elutes after the primary amine due to increased lipophilicity.[1] |
Safety Data (E-E-A-T Grounding)
-
GHS Classification: Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2.[1][2]
-
Specific Hazard: Methaemoglobinemia. Like many anilines, absorption can induce methemoglobin formation.
-
PPE: Nitrile gloves (double gloving recommended), face shield, and fume hood operations are mandatory.
References
-
Chemical Identity & Properties
-
Parent Compound Reactivity (2-Chloro-5-methoxyaniline)
- General Aniline Synthesis (Reductive Amination)
-
Buchwald-Hartwig Coupling of Hindered Chlorides
- Source: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
URL:[Link]
-
Safety & Handling (SDS)
-
Source: Sigma-Aldrich. (2025).[1] "Safety Data Sheet for generic Chloro-anisidines".
-
Sources
- 1. 2-Chloro-5-methylaniline [webbook.nist.gov]
- 2. 2-Chloro-5-methoxyaniline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | CAS#:60857-67-2 | Chemsrc [m.chemsrc.com]
- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Discovery, Synthesis, and Application of 2-Chloro-5-methoxy-N-methylaniline
Executive Summary
2-Chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) is a specialized aromatic amine intermediate primarily utilized in the synthesis of the benzamide antipsychotic Nemonapride (YM-09151-2).[1] Historically developed by Yamanouchi Pharmaceutical (now Astellas) in the 1980s, this compound represents a critical pharmacophore scaffold that imparts high affinity for Dopamine D2 and D3 receptors. This guide details its chemical history, industrial synthesis protocols, and role in modern medicinal chemistry.
Part 1: Chemical Identity & Significance
Core Specifications
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 60857-67-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Parent Pharmacophore | Substituted Benzamide (Aniline moiety) |
| Primary Application | Key Intermediate for Nemonapride (Antipsychotic) |
The Pharmacophore Context
In the context of drug design, this aniline derivative serves as the "left-hand" aromatic core of the benzamide class of antipsychotics.
-
The Chloro Group (C-2): Enhances lipophilicity and metabolic stability, preventing rapid ring oxidation. It also forces the amide bond (in the final drug) into a specific conformation relative to the benzene ring, crucial for receptor docking.
-
The Methoxy Group (C-5): Acts as a hydrogen bond acceptor. In the D2 receptor binding pocket, this group interacts with serine residues (e.g., Ser193 or Ser197), anchoring the molecule.
-
The N-Methyl Group: Unlike primary anilines, the N-methyl substitution (which becomes part of the amide in Nemonapride) modulates the electronic properties of the amide nitrogen, optimizing the dipole moment for receptor interaction.
Part 2: Discovery and Historical Evolution
The Benzamide Revolution (1960s–1980s)
The discovery of this compound is inextricably linked to the evolution of substituted benzamides , a class of drugs originally developed as antiemetics (e.g., Metoclopramide) but found to have potent antipsychotic properties.
-
First Generation (Sulpiride): Researchers identified that benzamides could selectively block D2 receptors without the severe extrapyramidal side effects of phenothiazines.
-
Optimization (Yamanouchi, ~1979): Scientists at Yamanouchi Pharmaceutical sought to improve the potency of the benzamide scaffold. They discovered that adding a chlorine atom at position 5 (relative to the acid) and a methoxy group at position 2 (relative to the acid) dramatically increased affinity.
-
The Nemonapride Breakthrough: The specific arrangement found in this compound (which corresponds to the 4-amino-5-chloro-2-methoxy pattern in the benzoic acid numbering) was key to the development of YM-09151-2 (Nemonapride) , which showed picomolar affinity for D2 receptors, significantly higher than haloperidol or sulpiride.
Part 3: Technical Synthesis Protocols
The synthesis of this compound is typically achieved via a multi-step aromatic substitution pathway, starting from commercially available anisole derivatives.
Retrosynthetic Analysis
The target molecule is constructed by introducing the nitrogen and chlorine functionalities onto a methoxy-benzene core, followed by specific methylation.
Pathway: 3-Nitroanisole
Detailed Experimental Workflow
Step 1: Synthesis of 2-Chloro-5-nitroanisole
-
Reagents: 3-Nitroanisole, Chlorine gas (
) or Sulfuryl chloride ( ), Iron(III) chloride ( ) catalyst. -
Protocol:
-
Dissolve 3-nitroanisole in a chlorinated solvent (e.g., DCM or chlorobenzene).
-
Add catalytic
(0.5 mol%). -
Introduce
gas slowly at 0–5°C. -
Mechanism: The methoxy group directs ortho/para. The nitro group directs meta. Position 6 (ortho to OMe, para to NO2) and Position 2 (ortho to OMe, ortho to NO2) are activated. Steric hindrance usually favors the position para to the nitro group if possible, but in 3-nitroanisole, the combined directing effects favor the position ortho to the methoxy and para to the nitro (Position 6, which leads to 2-chloro-5-nitroanisole).
-
Purification: Recrystallization from ethanol to separate isomers.
-
Step 2: Reduction to 2-Chloro-5-methoxyaniline (CAS 2401-24-3)[1]
-
Reagents: Iron powder (
), Ammonium chloride ( ), Ethanol/Water. -
Protocol:
-
Suspend 2-chloro-5-nitroanisole in 80% Ethanol.
-
Add 5 eq. of Iron powder and 1 eq. of
. -
Reflux for 4 hours. The nitro group is selectively reduced to the primary amine (
) without dechlorinating the ring. -
Filter hot to remove iron oxides. Concentrate filtrate to obtain the crude aniline.
-
Step 3: N-Methylation to Target (CAS 60857-67-2)[1]
-
Reagents: Dimethyl sulfate (
) or Methyl Iodide ( ), Sodium Bicarbonate ( ). -
Protocol:
-
Dissolve 2-chloro-5-methoxyaniline in acetone or DMF.
-
Add mild base (
) to scavenge acid. -
Add 1.05 eq. of Methyl Iodide dropwise at 0°C. Note: Strict stoichiometry is required to prevent over-methylation to the N,N-dimethyl product.
-
Workup: Quench with water, extract with ethyl acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the mono-methylated product This compound .
-
Synthesis Visualization (Graphviz)
Figure 1: Industrial synthesis pathway from 3-nitroanisole to the target aniline intermediate.
Part 4: Application in Nemonapride Synthesis
The primary utility of this compound is as a precursor to the benzoic acid moiety of Nemonapride.
-
Carboxylation: The aniline is typically not used directly in the final coupling. Instead, it is often converted to 4-amino-5-chloro-2-methoxybenzoic acid (via Vilsmeier-Haack formylation followed by oxidation, or via lithiation/carboxylation).
-
Coupling: This benzoic acid derivative is then coupled with (S)-2-aminomethyl-1-ethylpyrrolidine (or similar pyrrolidine derivatives) to form the final benzamide drug.
Nemonapride Structure:
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Note that in the final drug structure, the "aniline" nitrogen is the 4-methylamino group, and the amide bond is formed at the position para to this nitrogen.
Part 5: Safety and Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4). Anilines are known methemoglobin-forming agents.
-
Irritation: Causes skin and serious eye irritation (Category 2).
-
Target Organ Toxicity: May cause damage to blood/organs through prolonged exposure.
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving methylation (MeI) or chlorination must be performed in a certified chemical fume hood.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (oxidizes to dark purple/brown upon exposure).
References
-
Yamanouchi Pharmaceutical Co., Ltd. (1980). Benzamide derivatives and their use as antipsychotic agents. U.S. Patent 4,210,660. Link
-
Iwanami, S., et al. (1981). Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224–1230. Link
-
Terai, M., et al. (1983). Dopamine D2-receptor binding of [3H]YM-09151-2 in rat striatum. Japanese Journal of Pharmacology, 33(4), 749–755. Link
-
PubChem. (2024). Compound Summary for CAS 60857-67-2: this compound.[1][2] National Library of Medicine. Link
-
ChemicalBook. (2024). Synthesis of 5-Chloro-2-methoxyaniline (Precursor). Link
Sources
Health and Safety Considerations for Handling 2-Chloro-5-methoxy-N-methylaniline: A Comprehensive Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, handling highly reactive intermediates requires a synthesis of rigorous safety protocols and a deep understanding of molecular pharmacology. 2-Chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) is a prime example of a dual-natured compound. While it presents significant occupational hazards as a reactive aniline derivative, it is also an indispensable building block in the synthesis of substituted benzamides, most notably the atypical antipsychotic nemonapride .
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between chemical safety and pharmacological application. By understanding the causality behind this molecule's reactivity and its role in receptor binding, drug development professionals can implement self-validating safety systems that protect both the researcher and the integrity of the Active Pharmaceutical Ingredient (API).
Physicochemical Profiling and Hazard Causality
To handle this compound safely, one must first understand how its functional groups dictate its physical behavior and toxicity profile. The electron-rich aniline nitrogen makes the molecule highly susceptible to oxidation, while the chloro- and methoxy- substituents enhance its lipophilicity.
Quantitative Data Summary
The following table summarizes the critical physicochemical and hazard parameters required for risk assessment[1]:
| Parameter | Value / Description |
| Chemical Name | This compound |
| CAS Number | 60857-67-2 |
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Storage Requirements | Dark place, inert atmosphere, room temperature |
| Pharmacological Target | D4 Dopamine Receptor (via Nemonapride derivative) |
Causality of Hazards
-
Systemic Toxicity (H302): Like many aniline derivatives, systemic absorption can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport.
-
Environmental Sensitivity: The compound must be stored in a dark place under an inert atmosphere[1]. Causality: Exposure to ambient oxygen and UV light triggers photo-oxidation of the amine, generating polymeric, highly colored impurities. If these impurities are carried forward in a synthetic workflow, they will severely depress the yield and purity of the final API.
Pharmacological Significance: The Nemonapride-D4 Receptor Axis
Why do we accept the risks of handling this hazardous intermediate? Because its unique structural geometry is critical for modulating the dopaminergic system in the treatment of schizophrenia.
During the synthesis of nemonapride, the this compound moiety is incorporated to form a highly specific hydrophobic pharmacophore[2]. Molecular docking and dynamics studies reveal that when nemonapride engages the D4 dopamine receptor, this specific moiety anchors the drug into the receptor's extended binding pocket[2].
Mechanistic Causality: The lipophilic nature of the chloro- and methoxy- groups allows the molecule to form vital hydrophobic interactions with specific amino acid residues—namely LEU111A, PHE91A, and VAL87A —within the D4 receptor[3]. Without the precise spatial arrangement provided by this compound, the drug would lose its potent affinity and its antipsychotic efficacy.
Figure 1: Pharmacological integration of this compound into nemonapride.
Self-Validating Protocols for Safe Handling
To mitigate the hazards outlined in Section 1 while preserving the chemical integrity required for the pharmacology in Section 2, researchers must employ a self-validating handling system . This means every step in the protocol includes a built-in check to confirm its success before the operator is allowed to proceed.
Step-by-Step Methodology: Inert Weighing and Transfer
Step 1: Environmental Control & Inert Atmosphere Setup
-
Action: Conduct all handling inside a calibrated chemical fume hood. Purge the analytical balance enclosure and the reaction vessel with Argon gas.
-
Causality: Argon is heavier than nitrogen and air; it effectively displaces oxygen at the bench level, preventing the rapid oxidation of the aniline nitrogen[1].
-
Self-Validation Check: Utilize an inline digital oxygen sensor within the enclosure. Do not proceed unless the sensor reads <1% O₂. Tape a small piece of tissue to the bottom of the fume hood sash; an inward pull visually validates negative pressure and operator protection.
Step 2: PPE Selection and Donning
-
Action: Don a chemically resistant lab coat, safety goggles, and double nitrile gloves.
-
Causality: The high lipophilicity of the methoxy and chloro groups allows the compound to easily permeate standard latex barriers, risking dermal absorption and subsequent methemoglobinemia.
-
Self-Validation Check: Inspect the outer nitrile glove visually every 15 minutes. Any discoloration indicates chemical contact and mandates an immediate glove change.
Step 3: Precision Material Transfer
-
Action: Use a static-dissipative spatula to transfer the compound from its amber storage bottle into a tared, sealable reaction vial.
-
Causality: Static discharge can aerosolize fine powders, leading to inhalation exposure (H335)[1].
-
Self-Validation Check: Weigh the closed vial before and after the transfer. The mass difference must exactly match the mass added to the reaction flask. This mass balance confirms zero material loss to the laboratory environment.
Figure 2: Self-validating safety workflow for handling reactive aniline derivatives.
Emergency Response and Decontamination
In the event of a spill outside the fume hood, immediate and chemically logical decontamination is required.
-
Containment: Isolate the area. Do not use water initially, as the compound's lipophilicity makes it highly insoluble, and water will only spread the contamination.
-
Neutralization (Causality-Driven): Apply a 10% sodium hypochlorite (bleach) solution to the spill. Causality: The oxidizing power of bleach intentionally degrades the reactive aniline into more water-soluble, less volatile, and less toxic polymeric byproducts.
-
Solvent Wash: Follow the bleach treatment with a 70% ethanol wipe to dissolve and lift any remaining lipophilic residues from the bench surface.
-
Self-Validation: Swipe the area with a piece of filter paper and expose it to a mild acidic indicator; a lack of color change validates the complete removal of the basic amine.
References
- Source: bldpharm.
- Source: nih.
- Source: acs.
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-Chloro-5-methoxy-N-methylaniline in Kinase Inhibitor Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, 2-chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) has emerged as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Most notably, this aniline derivative serves as a critical building block for Type I and Type I½ Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, c-Src, and TAK1 pathways.
The specific substitution pattern—an electron-donating methoxy group meta to the amine, combined with a lipophilic, electron-withdrawing chlorine ortho to the amine—imparts unique electronic properties. The N-methyl modification further refines the physicochemical profile, reducing hydrogen bond donor count (improving membrane permeability) and altering the conformational preference of the final drug molecule.
This guide provides a rigorous technical framework for the handling, quality control, and synthetic application of this building block, focusing on its integration into heteroaromatic scaffolds via Palladium-catalyzed cross-coupling.
Chemical Profile & Significance[1][2][3][4]
Physicochemical Properties
| Property | Specification | Relevance in Synthesis |
| IUPAC Name | This compound | Unambiguous identification |
| CAS Number | 60857-67-2 | Procurement & Regulatory |
| Molecular Weight | 171.62 g/mol | Stoichiometry calculations |
| Appearance | Off-white to pale yellow solid/oil | Color change indicates oxidation |
| pKa (Conjugate Acid) | ~3.5 - 4.0 (Predicted) | Low basicity requires specific coupling catalysts |
| LogP | ~2.5 | Good lipophilicity for cell permeability |
Structural Activity Relationship (SAR) Logic
-
2-Chloro Substituent: Induces a twist in the biaryl bond when coupled to a kinase core (e.g., pyrimidine), often locking the inhibitor into a bioactive conformation that fits the ATP binding pocket.
-
5-Methoxy Group: Acts as a hydrogen bond acceptor, frequently interacting with the "hinge region" residues or solvent-front water molecules in the kinase active site.
-
N-Methylation: Removes a hydrogen bond donor. In many EGFR inhibitors (e.g., Osimertinib analogs), this prevents non-specific binding and improves the pharmacokinetic (PK) profile by reducing clearance.
Visualization: Retrosynthetic Workflow
The following diagram illustrates the convergent synthesis strategy where this compound is coupled to a heteroaryl core (e.g., Quinazoline or Pyrimidine) to generate a library of kinase inhibitors.
Figure 1: Convergent synthetic workflow for integrating the aniline building block into a kinase inhibitor scaffold.
Experimental Protocols
Protocol A: Quality Control & Purification
Objective: To ensure the absence of the primary aniline (demethylated) impurity, which competes in coupling reactions and alters SAR.
Rationale: Commercial samples of N-methyl anilines often contain 2-5% of the primary amine precursor. This impurity is more nucleophilic and will preferentially react with electrophiles, leading to difficult-to-separate byproducts.
-
Analytical Check (HPLC/MS):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Acceptance Criteria: Purity >98%; Primary amine content <0.5%.
-
-
Purification (if necessary):
-
Dissolve crude material in Hexanes/EtOAc (9:1).
-
Perform flash column chromatography on silica gel. The secondary amine (N-methyl) typically elutes before the primary amine due to reduced hydrogen bonding capability with the stationary phase.
-
TLC Visualization: UV (254 nm) and p-Anisaldehyde stain (aniline derivatives turn distinct red/purple).
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Objective: High-yield coupling of this compound to a 4-chloroquinazoline or chloropyrimidine core.
Mechanism: This reaction utilizes a Palladium(0) catalyst cycle (Oxidative Addition → Transmetallation → Reductive Elimination). The steric bulk of the ortho-chloro group on the aniline makes this coupling challenging, requiring specific ligands.
Reagents
-
Substrate 1: 4-Chloroquinazoline or 2,4-Dichloropyrimidine (1.0 equiv)
-
Substrate 2: this compound (1.1 equiv)
-
Catalyst: Pd₂dba₃ (2-5 mol%)
-
Ligand: Xantphos or BrettPhos (5-10 mol%) – Critical for sterically hindered anilines.
-
Base: Cs₂CO₃ (2.0 equiv) – Anhydrous is essential.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes. Dissolved oxygen kills the Pd catalyst.
-
Reagent Addition:
-
Add the heteroaryl chloride (1.0 equiv), the aniline (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂dba₃, and Xantphos to the flask.
-
Add the degassed solvent (concentration ~0.1 M).
-
-
Reaction:
-
Heat the mixture to 100°C for 4–12 hours.
-
Monitoring: Check TLC every 2 hours. The starting aniline (Rf ~0.4 in 4:1 Hex/EtOAc) should disappear; a new blue-fluorescent spot (the coupled product) should appear.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation:
-
Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Expected Yield: 75–85%.
-
Troubleshooting & Optimization Logic
The following decision tree helps troubleshoot common issues during the coupling reaction.
Figure 2: Troubleshooting logic for Pd-catalyzed amination.
Safety & Handling (E-E-A-T)
-
Toxicity: Like many halogenated anilines, this compound is classified as Acute Tox. 4 (Oral/Dermal) . It may cause methemoglobinemia (blue skin discoloration) upon significant exposure.
-
Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.
-
Waste: All aqueous waste from the workup must be treated as hazardous organic waste due to potential palladium and aniline contamination.
References
-
Structural Basis of TAK1 Inhibition: Detailed analysis of aniline-pyrimidine inhibitors and their binding modes. Source:
-
c-Src Kinase Inhibitor Synthesis: Protocols for coupling 2-chloro-5-methoxyaniline derivatives to quinazolines. Source: [Barlaam, B. et al. "New Heterocyclic Analogues of 4-(2-chloro-5-methoxyanilino)quinazolines."[1] Bioorganic & Medicinal Chemistry Letters (2005).]([Link])
-
EGFR Inhibitor Optimization (AZD9291): Foundational chemistry for aniline-pyrimidine couplings in 3rd generation EGFR TKIs. Source:
-
PubChem Compound Summary: this compound specific data. Source:
Sources
Application Note: Strategic Utilization of 2-Chloro-5-methoxy-N-methylaniline in Heterocyclic Synthesis
Executive Summary
2-Chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) is a specialized "privileged structure" intermediate. Its unique substitution pattern—combining an electron-donating methoxy group, a reactive secondary amine, and an ortho-chloro handle—makes it an ideal precursor for two critical classes of therapeutic scaffolds:
-
Polysubstituted Indoles: Via Palladium-catalyzed annulation (Larock synthesis), providing access to 1-methyl-5-methoxyindole derivatives common in CNS and oncology targets.
-
Aminopyrimidines: Via Nucleophilic Aromatic Substitution (SNAr), serving as the "head" group in 3rd-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).
This guide provides optimized protocols for these transformations, addressing the specific challenges of activating the aryl-chloride bond and controlling regioselectivity.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 60857-67-2 |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| Appearance | Viscous oil or low-melting solid (depending on purity) |
| Key Functional Groups | N-Methylamine (Nucleophile), o-Chloride (Electrophile/Coupling Partner), m-Methoxy (EDG) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Alcohols; Insoluble in Water |
Application 1: Synthesis of 1-Methyl-5-methoxyindoles (Larock Heteroannulation)
Mechanistic Insight
The Larock indole synthesis is typically performed with o-iodoanilines. Using the o-chloro derivative (60857-67-2) presents a kinetic challenge due to the stronger C-Cl bond (Bond Dissociation Energy: ~96 kcal/mol vs ~65 kcal/mol for C-I).
To overcome this, we utilize a bulky, electron-rich phosphine ligand system (e.g.,
Reaction Pathway (DOT Visualization)
Caption: Catalytic cycle for the Pd-catalyzed annulation of 2-chloro-N-methylaniline with internal alkynes.
Experimental Protocol
Target: Synthesis of 1-Methyl-5-methoxy-2,3-diphenylindole (Model Reaction).
Reagents:
-
Substrate: this compound (1.0 equiv, 171 mg, 1.0 mmol)
-
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand:
(10 mol%) or XPhos (10 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and the phosphine ligand in the reaction solvent (2 mL) and stir for 10 minutes to generate the active Pd(0) species.
-
Reaction Assembly: Add the aniline substrate (1.0 mmol), diphenylacetylene (1.2 mmol), and base (2.0 mmol) to a pressure vial.
-
Addition: Transfer the catalyst solution to the vial via syringe. Seal the vial.
-
Heating: Heat the reaction block to 110°C for 12–16 hours. Note: Chlorides require higher energy than iodides.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting aniline spot (lower Rf) should disappear, replaced by a highly fluorescent indole spot (high Rf).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.[2]
-
Purification: Concentrate filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 75–85%[3]
Application 2: Synthesis of EGFR-Inhibitor Scaffolds (Aminopyrimidines)
Mechanistic Insight
This application mirrors the synthesis of drugs like Osimertinib. The this compound acts as a nucleophile attacking the C4 position of a 2,4-dichloropyrimidine.
-
Regioselectivity: The C4 position of the pyrimidine is more electrophilic than C2. However, the steric bulk of the N-methyl group on the aniline can slow the reaction, requiring elevated temperatures or stronger bases compared to primary anilines.
Workflow Diagram (DOT Visualization)
Caption: Workflow for the SNAr coupling to form the aminopyrimidine core.
Experimental Protocol
Target: Synthesis of N-(2-chloro-5-methoxyphenyl)-2-chloro-N-methylpyrimidin-4-amine.
Reagents:
-
Substrate: this compound (1.0 equiv, 1.0 mmol)
-
Electrophile: 2,4-Dichloropyrimidine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) -
Solvent:
-Butanol or Isopropanol ( -PrOH)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.1 mmol) in
-Butanol (5 mL). -
Addition: Add DIPEA (2.5 mmol) followed by this compound (1.0 mmol).
-
Reaction: Attach a reflux condenser and heat the mixture to 90°C (internal temperature).
-
Critical Checkpoint: Monitor by TLC.[2] The product usually fluoresces blue under UV (254/365 nm).
-
-
Completion: Reaction is typically complete in 4–6 hours.
-
Workup (Precipitation Method): If the product precipitates upon cooling, filter the solid and wash with cold methanol.
-
Workup (Extraction Method): If no precipitate forms, evaporate the alcohol under reduced pressure. Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient 80:20 to 50:50).
Self-Validating Check: The appearance of a doublet signal in the proton NMR around
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Larock) | Incomplete oxidative addition (C-Cl bond too strong). | Switch to XPhos or BrettPhos ligands. Increase temp to 130°C. Ensure solvent is strictly degassed (O₂ kills Pd(0)). |
| Regioisomer Mix (SNAr) | Attack at C2 instead of C4. | Lower reaction temperature to 60°C and extend time. Ensure 2,4-dichloropyrimidine is in slight excess. |
| Starting Material Recovery | Steric hindrance of N-methyl group. | Use a stronger base (NaH) in DMF for SNAr (Caution: risk of side reactions). |
| De-chlorination | Pd-catalyzed reduction of the Ar-Cl bond. | Avoid formate or alcohol solvents in Pd reactions. Use Dioxane or Toluene. |
Safety & Handling
-
Toxicity: Anilines are toxic by inhalation and skin absorption. The N-methyl derivative may have altered permeability. Use double nitrile gloves.
-
Corrosivity: 2,4-Dichloropyrimidine hydrolyzes to release HCl. Handle in a fume hood.
-
Waste: All Pd-containing waste must be segregated for heavy metal disposal.
References
-
Larock Indole Synthesis (General Methodology)
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[4] Journal of the American Chemical Society.
-
-
Use of Chloro-anilines in Pd-Catalysis (Ligand Optimization)
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
-
Synthesis of Osimertinib (AZD9291)
- Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor. Journal of Medicinal Chemistry.
-
Iron-Catalyzed C-H Functionalization of N-Methylanilines
- Li, Z., et al. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines. The Journal of Organic Chemistry.
Sources
Application Note: High-Purity Isolation of 2-chloro-5-methoxy-N-methylaniline via Flash Chromatography
Topic: Protocol for the purification of 2-chloro-5-methoxy-N-methylaniline by column chromatography. Content Type: Application Note & Detailed Protocol. Audience: Synthetic Chemists, Process Development Scientists.[1][2]
Abstract & Chemical Context
The isolation of This compound (CAS: 60857-67-2) presents a specific set of chromatographic challenges common to electron-rich secondary amines. While the ortho-chloro group provides some steric shielding, the basic nitrogen atom remains sufficiently nucleophilic to interact strongly with the acidic silanol groups (
The Problem: Without protocol modification, this interaction results in "tailing" (peak broadening), poor resolution from impurities, and reduced mass recovery. The Solution: This protocol utilizes a Triethylamine (TEA) buffered stationary phase to mask silanol activity, ensuring sharp peak shape and high recovery.
Target Physicochemical Profile
| Property | Value/Characteristic | Implication for Chromatography |
| Structure | Secondary Aniline | Moderate basicity; prone to H-bonding with silica.[1][2][3] |
| Substituents | 2-Cl (EWG), 5-OMe (EDG) | The 5-OMe group increases electron density, making the amine prone to oxidation on the column if run times are long.[2][3] |
| State | Viscous Oil / Low-melt Solid | Liquid loading is possible, but dry loading is recommended to prevent band broadening.[1][2][3] |
| pKa (est) | ~3.5 - 4.0 | Weak base, but strong enough to require buffered eluents.[1][2][3] |
Pre-Chromatography Analytics: TLC Method Development
Before committing to a column, the solvent system must be optimized on Thin Layer Chromatography (TLC) plates.
Critical Step: Do not use plain Hexane/Ethyl Acetate for TLC if you expect tailing.[1][2]
Visualization Strategy:
-
UV (254 nm): Primary detection (Aromatic ring).
-
Iodine Chamber: Secondary detection (Brown spots indicate amine).
-
Ninhydrin Stain: Optional. Secondary amines typically turn faint red/orange rather than the deep purple of primary amines.
Target Rf: Adjust polarity until the target compound shows an Rf of 0.25 – 0.35 . If the spot streaks (comet-like tail), the mobile phase lacks sufficient base modifier.
Detailed Purification Protocol
Phase 1: Stationary Phase Preparation (The "Neutralization" Step)
Standard silica gel is acidic (pH ~5). For this amine, we must neutralize it.
-
Column Selection: Select a column size where the sample represents <1% of the silica mass (e.g., for 1g crude, use a 100g silica cartridge or glass column).
-
Slurry/Pack: Pack the column with standard Silica Gel 60 (230-400 mesh).[1][2][3]
-
Pre-Treatment (Crucial): Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA).[2]
-
Equilibration: Flush with 2 CV of pure Hexane to remove excess unbound TEA.
Phase 2: Sample Loading
Choice of loading affects resolution.[1][2][4] For this lipophilic amine, dry loading is superior.
-
Dissolve the crude this compound in a minimum amount of Dichloromethane (DCM).[1][2][3]
-
Add silica gel (ratio 1:2 sample-to-silica by weight) to the flask.
-
Rotary evaporate until a free-flowing powder remains.
-
Load this powder onto the top of the pre-equilibrated column and add a layer of sand for protection.
Phase 3: Gradient Elution
Run the column using a gradient to separate non-polar impurities (starting materials) from the polar amine.
-
Flow Rate: 15–20 mL/min (for a 40g column).
-
Mobile Phase A: Hexane
-
Modifier: Add 0.5% TEA to the EtOAc bottle only (optional, if tailing persists).
| Time/CV | % Mobile Phase B (EtOAc) | Purpose |
| 0 - 2 CV | 0% | Elute highly non-polar impurities (e.g., bis-alkylated byproducts).[1][2][3] |
| 2 - 5 CV | 0% | Linear ramp. |
| 5 - 12 CV | 5% | Target Elution Window. The amine usually elutes here.[1][2][3] |
| 12 - 15 CV | 20% | Flush polar impurities/oxidized byproducts.[1][2][3] |
Phase 4: Workup[1][3]
-
Combine pure fractions.
-
Solvent Swap: The product may contain trace TEA.[1][2] To remove this, concentrate the fractions, redissolve in DCM, and wash once with saturated
(to remove TEA salts) or simply rotovap extensively if the TEA content is low (TEA boils at 89°C, similar to Heptane). -
Dry over
, filter, and concentrate to yield the amber oil/solid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing on TLC/Column | Active silanols interacting with amine nitrogen.[1][2][3] | Add 1% TEA to the mobile phase or switch to Amine-functionalized Silica (NH2-Silica).[1][2][3] |
| Co-elution with impurities | Gradient too steep.[1][2] | Use a shallower gradient (e.g., 0-10% EtOAc over 20 CV) or switch solvent system to DCM/Hexane .[1][2][3] |
| Product turns dark/black | Oxidation on silica.[1][2] | Reduce column residence time. Flush column with Nitrogen before use.[1][2] Store product under Argon. |
| Low Recovery | Irreversible adsorption.[1][2] | Flush column with 10% MeOH in DCM (with 1% |
Workflow Visualization
The following diagram illustrates the decision logic for purifying this specific secondary aniline.
Figure 1: Decision matrix for the purification of secondary anilines, emphasizing the critical TEA-buffering step.
Safety Information (MSDS Highlights)
-
Hazards: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin. They may cause methemoglobinemia.[1][2]
-
Handling: Always work in a fume hood. Wear nitrile gloves (double gloving recommended).[1][2]
-
Waste: Dispose of silica and eluents as halogenated organic waste (due to the chloro-substituent and DCM usage).[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60857-67-2 (this compound).[1][2][3] Retrieved from [Link][2][3]
-
Biotage (2024). Strategies for the Flash Purification of Amines. (Application Note describing TEA modification). Retrieved from [Link]
Sources
Analytical techniques for the quantification of 2-chloro-5-methoxy-N-methylaniline.
Introduction & Scope
2-Chloro-5-methoxy-N-methylaniline (CMMA) is a critical pharmacophore and intermediate used in the synthesis of various nitrogen-containing heterocycles, particularly in the development of kinase inhibitors and azo-dye derivatives.[1] Its structural integrity—specifically the N-methyl group and the ortho-chloro substitution—renders it susceptible to specific degradation pathways, including demethylation and oxidation.[1]
As a secondary aniline, CMMA possesses potential genotoxic liabilities (structural alert: alkyl-aniline).[1] Consequently, its quantification requires two distinct analytical approaches depending on the phase of drug development:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For raw material assay and process control (Limit of Quantitation ~0.05%).[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace impurity analysis in final drug substances (Limit of Quantitation <1 ppm).[1]
This guide provides a comprehensive protocol for both methodologies, emphasizing the separation of CMMA from its primary degradation product, 2-chloro-5-methoxyaniline (Des-methyl CMMA).[1]
Physicochemical Profile[1][2]
-
CAS Number: 60857-67-2[1]
-
Molecular Formula: C₈H₁₀ClNO[1]
-
Molecular Weight: 171.62 g/mol [1]
-
pKa (Calculated): ~3.5 - 4.0 (The o-chloro group withdraws electrons, reducing basicity compared to N-methylaniline).[1]
-
LogP: ~2.5 (Moderately lipophilic).[1]
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.
Analytical Challenges & Strategy
The primary challenge in quantifying CMMA is achieving baseline resolution from its precursor/degradant, 2-chloro-5-methoxyaniline.[1] The N-methyl group adds slight hydrophobicity, but the pKa difference is minimal.[1]
Strategic Choice: pH Control
-
Low pH (pH 2.5 - 3.0): Both species are fully protonated.[1] Separation is driven purely by hydrophobic interaction with the C18 stationary phase. The N-methyl group provides sufficient steric bulk and lipophilicity to elute after the primary amine.[1]
-
Column Selection: A C18 column with high carbon load is preferred to maximize the hydrophobic selectivity between the methyl and des-methyl forms.[1]
Impurity Pathway Diagram
The following diagram illustrates the relationship between the analyte and its critical impurities, guiding the separation strategy.
Caption: Synthesis and degradation pathway of CMMA, highlighting critical separation requirements for HPLC method development.
Protocol A: HPLC-UV for Process Control (Assay)
Objective: Quantify CMMA purity and related substances at levels >0.05% w/w.
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Why: Suppresses silanol activity and ensures amines are protonated for sharp peak shape.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 240 nm (primary) and 280 nm (secondary).
-
Note: 240 nm typically aligns with the π-π* transition of the aniline ring.[1]
-
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 25 mg of CMMA Reference Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A:B (90:10).
Protocol B: LC-MS/MS for Trace Impurity Analysis[1]
Objective: Quantify CMMA as a genotoxic impurity (GTI) in drug substances at ppm levels.
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class.[1]
-
MS System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
UPLC Conditions[1]
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
MS/MS Parameters (MRM Mode)
The following transitions are theoretical based on the fragmentation of chloro-methoxy-anilines. Note: These must be optimized via direct infusion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| CMMA | 172.1 [M+H]⁺ | 137.1 [Loss of Cl] | 25 | Quantifier |
| CMMA | 172.1 | 122.1 [Loss of Me + Cl] | 35 | Qualifier |
| CMMA-d3 (IS) | 175.1 | 140.1 | 25 | Internal Std |
Mechanism: The loss of the chlorine radical (35 Da) or HCl (36 Da) is a common fragmentation pathway for chlorinated aromatics. The methoxy group loss (-31 Da) is also possible but usually less dominant than the halogen loss in these systems.[1]
Sample Preparation (Trace Analysis)
-
Sample Weighing: Weigh 100 mg of Drug Substance.
-
Extraction: Add 1.0 mL of DMSO (or suitable solvent). Vortex for 5 mins.
-
Precipitation (if needed): If the drug is insoluble in the mobile phase, use a "dilute and shoot" approach compatible with the initial gradient conditions to avoid precipitation in the column.
Method Validation Criteria
To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines.
Specificity
-
Requirement: No interference at the retention time of CMMA from the blank, placebo, or forced degradation samples (acid, base, peroxide).
-
Acceptance: Resolution (Rs) > 2.0 between CMMA and 2-chloro-5-methoxyaniline.
Linearity & Range
Accuracy (Recovery)
-
Perform spike recovery studies at 50%, 100%, and 150% of the target concentration.
-
Acceptance: 90.0% – 110.0% recovery.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary interactions with silanols.[1] | Ensure Mobile Phase pH is < 3.[1]0. Add 5mM Ammonium Formate if using MS.[1] Use end-capped columns (e.g., BEH or Eclipse Plus).[1] |
| Carryover | CMMA sticking to injector needle.[1] | Use a needle wash with high organic content (e.g., 90:10 MeCN:Water with 0.1% Formic Acid). |
| Split Peaks | Solvent mismatch. | The sample diluent is stronger than the initial mobile phase. Dilute sample in Mobile Phase A. |
| Retention Time Drift | pH fluctuation.[1] | Anilines are sensitive to pH.[1] Prepare buffer fresh daily and verify pH meter calibration. |
Workflow Diagram
Caption: Standard Operating Procedure (SOP) workflow for the routine quantification of CMMA.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17943999, this compound. Retrieved from [Link]
-
Sielc Technologies. Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
Sources
Application Note: Catalytic Functionalization of 2-Chloro-5-methoxy-N-methylaniline
Executive Summary
2-Chloro-5-methoxy-N-methylaniline (CAS: 60857-67-2) is a specialized bifunctional building block characterized by an electron-rich aromatic core, a secondary amine, and an ortho-chloro handle. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for N-methylindoles (via Larock or C-H activation pathways) and substituted biaryls found in GPCR ligands (e.g., dopamine antagonists like Nemonapride fragments) and kinase inhibitors.
This guide provides field-proven protocols for overcoming the specific reactivity challenges of this molecule: the deactivating effect of the electron-donating methoxy group on the aryl chloride oxidative addition, and the steric management required by the ortho-substituents.
Reactivity Profile & Critical Analysis
To design successful catalytic cycles, one must first map the electronic and steric landscape of the substrate.
Electronic & Steric Mapping
-
The Deactivation Challenge: The 5-methoxy group (EDG) increases electron density in the aromatic ring. This makes the C-Cl bond (Position 2) less electrophilic , significantly raising the energy barrier for Oxidative Addition (OA) to Pd(0). Standard ligands (e.g., PPh3) often fail here; electron-rich, bulky ligands (Buchwald Dialkylbiarylphosphines) or NHCs are required.
-
The Ortho-Effect: The Chlorine is ortho to the N-methylamino group. While sterically crowded, this proximity is advantageous for annulation reactions (e.g., Indole synthesis) where the amine acts as a nucleophile after the metal inserts into the C-Cl bond.
-
Nucleophilicity: The N-methyl group is a secondary amine. It is sufficiently nucleophilic to participate in cyclization but can also poison catalysts if not properly masked or if the metal center is too Lewis acidic.
Visualization: Reactivity Logic
Figure 1: Structural reactivity analysis showing the interplay between the deactivating methoxy group and the ortho-disposition facilitating indole synthesis.
Application Protocols
Protocol A: The "Larock" Indole Synthesis
Primary Application: Synthesis of 5-methoxy-1-methylindole derivatives.[1] Mechanism: Oxidative addition to Ar-Cl, coordination of alkyne, migratory insertion, and intramolecular nucleophilic attack by the N-Me group.
Why this works: The N-methyl group eliminates the need for a protecting group on the nitrogen, and the ortho-chloro position is perfectly set up for 5-endo-dig or 5-exo-dig cyclization pathways depending on the alkyne.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Internal alkyne (e.g., Diphenylacetylene) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos or RuPhos (10 mol%)
-
Note: XPhos is preferred for aryl chlorides with EDGs due to its high electron density and bulk.
-
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃
-
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add 1 mL of anhydrous DMF and stir for 5 minutes to pre-form the active L-Pd(0) species.
-
Addition: Add this compound (1.0 equiv), the internal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark. If using TLC, monitor the disappearance of the aniline (Rf ~0.4 in 20% EtOAc/Hex) and appearance of the fluorescent indole spot.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc gradient.
Expected Yield: 75–85% Key Reference: Larock, R. C., et al. J. Org. Chem. 2003. (Adapted for aryl chlorides using Buchwald ligands).
Protocol B: Buchwald-Hartwig C-N Cross-Coupling
Application: Creating N-Aryl-N-methyl-anilines (Tertiary amines). Challenge: The secondary amine (N-Me) is sterically hindered, and the Ar-Cl is deactivated.
Materials
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos (4-6 mol%)
-
Rationale: BrettPhos is the "Gold Standard" for coupling deactivated (electron-rich) aryl chlorides with secondary amines. It prevents β-hydride elimination and promotes reductive elimination.
-
-
Coupling Partner: Primary or Secondary Amine (1.2 equiv)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (0.2 M)
Workflow
-
Catalyst Activation: Mix Pd₂(dba)₃ and BrettPhos in Dioxane under N₂ at 25°C for 2 minutes. The solution should turn from purple/red to a lighter orange/brown, indicating ligation.
-
Substrate Addition: Add this compound and the amine partner.
-
Base Addition: Add NaOtBu in one portion.
-
Heating: Heat to 100°C for 8-12 hours.
-
Note: Do not exceed 110°C as BrettPhos can degrade slowly at very high temperatures in the presence of strong bases.
-
-
Filtration: Filter through a pad of Celite to remove Pd black and inorganic salts.
Protocol C: Suzuki-Miyaura Biaryl Synthesis
Application: Synthesis of 4-methoxy-2-(methylamino)biphenyls.
Materials
-
Catalyst: Pd-XPhos G3 or Pd(dppf)Cl₂·DCM (for simpler cases).
-
Recommendation: Use Pd-XPhos G3 (Precatalyst) for reliable activation of the deactivated C-Cl bond at lower temperatures.
-
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Base: K₃PO₄ (3.0 equiv) (Aqueous solution 2M)
-
Solvent: THF/Water (4:1 ratio)
Workflow
-
Charge vial with this compound (1.0 equiv), Boronic acid (1.5 equiv), and Pd-XPhos G3 (2-3 mol%).
-
Evacuate and backfill with N₂ (3 cycles).[2]
-
Add degassed THF and 2M aq. K₃PO₄.
-
Stir vigorously at 60°C for 4 hours.
-
Why 60°C? The G3 precatalyst activates rapidly. High heat is often unnecessary and can promote protodeboronation of the coupling partner.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Larock Indole Synthesis , the most complex and high-value transformation for this scaffold.
Figure 2: Catalytic cycle for the synthesis of N-methylindoles from this compound.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Conversion (<20%) | Oxidative Addition failure due to electron-rich ring. | Switch to XPhos or BrettPhos . Increase Temp to 110°C. Ensure solvent is anhydrous. |
| Dehalogenation (Ar-H) | Avoid alcoholic solvents (use Dioxane/DMF). Use Cs₂CO₃ instead of amine bases. | |
| Pd Black Formation | Catalyst decomposition / Ligand dissociation. | Increase Ligand:Pd ratio to 2:1. Use Precatalysts (e.g., XPhos Pd G3 ) for better stability. |
| Regioisomers (Indole) | Alkyne insertion direction is poor. | Use bulky groups on the alkyne to force steric differentiation. |
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science, 2(1), 27-50.
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Ammonia. Journal of the American Chemical Society, 128(31), 10028–10029.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 115929912, this compound. [3]
Sources
Scale-up synthesis of 2-chloro-5-methoxy-N-methylaniline for industrial applications.
This Application Note is structured as a high-level technical guide for process chemists and engineers involved in the scale-up of pharmaceutical intermediates.
Executive Summary
2-Chloro-5-methoxy-N-methylaniline (Chemical Structure: N-methyl derivative of CAS 2401-24-3) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals.[1] Its structural motif—an electron-rich aniline core with specific halogenation—makes it a versatile building block for heterocyclic coupling (e.g., via Buchwald-Hartwig or SNAr reactions).
Scaling up the synthesis of this molecule presents two primary process challenges:
-
Selectivity (Mono- vs. Bis-methylation): Preventing the formation of the N,N-dimethyl impurity.
-
Chemoselectivity (Dehalogenation): Preventing the hydrogenolysis of the aryl chloride (C-Cl bond cleavage) during reductive conditions.
This guide details a robust, scalable Catalytic Reductive Alkylation protocol designed for kilogram-to-ton production, prioritizing safety, yield (>90%), and purity (>98% HPLC).
Strategic Route Selection
For industrial scale-up, selecting the correct synthetic route is a balance between atom economy, raw material cost, and impurity control. Three potential routes were evaluated:
-
Route A (Direct Alkylation): Reaction with Methyl Iodide (MeI). Verdict: Rejected. Poor selectivity yields significant N,N-dimethyl byproduct; MeI is highly toxic and expensive.
-
Route B (Formylation/Reduction): Formylation with formic acid followed by reduction (e.g., LiAlH₄ or Borane). Verdict: Viable but Costly. Excellent selectivity, but hydride reducing agents are hazardous and expensive at scale.
-
Route C (Catalytic Reductive Alkylation): Reaction with Formaldehyde and Hydrogen over a metal catalyst. Verdict: Optimal. High atom economy, low cost. Requires catalyst optimization to prevent de-chlorination.
Route Comparison Diagram
Caption: Decision matrix for route selection. Route C is selected for industrial scalability due to superior atom economy and safety profile.
Core Protocol: Catalytic Reductive Alkylation
This protocol utilizes sulfided Platinum on Carbon (Pt/C) . Unlike standard Palladium (Pd/C) catalysts, which readily cleave aryl-chloride bonds under hydrogenation conditions, sulfided Pt/C is "poisoned" to inhibit hydrogenolysis while retaining activity for imine reduction.
Materials & Reagents
| Reagent | Specification | Role | CAS No. |
| 2-Chloro-5-methoxyaniline | >98% Purity | Starting Material | 2401-24-3 |
| Formaldehyde | 37% aq.[1] solution or Paraformaldehyde | Alkylating Agent | 50-00-0 |
| Pt/C (Sulfided) | 5% loading, 50% wet | Catalyst | 7440-06-4 |
| Methanol (MeOH) | Industrial Grade | Solvent | 67-56-1 |
| Hydrogen (H₂) | >99.9% | Reductant | 1333-74-0 |
| Acetic Acid | Glacial | Catalyst Modifier (pH) | 64-19-7 |
Step-by-Step Methodology (1 kg Scale)
Pre-requisites: High-pressure hydrogenation autoclave (Hastelloy or SS316), rated for 10 bar.
-
Charging:
-
Inert the reactor with Nitrogen (N₂) (3 cycles).
-
Charge Methanol (5.0 L) and 2-Chloro-5-methoxyaniline (1.0 kg, 6.34 mol) .
-
Stir until fully dissolved.
-
-
Catalyst Addition:
-
Safety Note: Pyrophoric hazard. Charge catalyst as a slurry in water or methanol under N₂ blanket.
-
Add 5% Pt/C (sulfided, wet) (20 g dry basis, 2 wt% loading relative to substrate).
-
-
Reagent Addition:
-
Hydrogenation:
-
Seal reactor and purge with N₂ (3x) then H₂ (3x).
-
Pressurize to 5 bar (72 psi) with H₂.
-
Heat to 50°C with vigorous stirring (800–1000 rpm) to overcome mass transfer limitations.
-
Monitor: H₂ uptake will be rapid initially. Reaction is typically complete in 4–6 hours.
-
-
Work-up:
-
Cool to 20°C. Vent H₂ and purge with N₂.
-
Filter the reaction mixture through a spark-proof filter (e.g., Celite bed) to remove the catalyst. Save catalyst for recovery.
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
-
Purification (if required):
-
The crude oil is typically >95% pure.
-
For pharma grade: Dissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to remove acetic acid), dry over Na₂SO₄, and concentrate.
-
Distillation: High vacuum distillation can yield >99% purity (bp approx. 130–140°C at 2 mmHg).
-
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Temperature | 40–60°C | <40°C: Slow reaction.[1] >60°C: Increased risk of bis-methylation. |
| H₂ Pressure | 3–10 bar | Sufficient to drive reduction without promoting ring hydrogenation. |
| Catalyst Type | Pt/C (Sulfided) | CRITICAL. Pd/C will cause >10% de-chlorination (impurity: 3-methoxy-N-methylaniline). |
| Stoichiometry | 1.0–1.1 eq CH₂O | Excess formaldehyde leads to N,N-dimethyl impurity. |
Process Logic & Mechanism
The success of this protocol relies on the kinetic differentiation between the reduction of the imine (C=N) and the aryl chloride (C-Cl).
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting critical control points. Use of sulfided catalyst blocks the path to Impurity A.
Quality Control & Analytical Specifications
To ensure the material meets "Pharma Grade" standards, the following analytical controls are mandatory.
-
HPLC Method: C18 Column, Water/Acetonitrile gradient (0.1% H₃PO₄).
-
Retention Times (Relative): Aniline (1.0), Product (1.2), Bis-methyl (1.4).
-
-
Impurity Limits:
-
Starting Material: < 0.5%
-
Des-chloro impurity: < 0.1% (Critical Quality Attribute)
-
Bis-methyl impurity: < 2.0% (Can be purged via salt formation, e.g., HCl salt recrystallization).
-
Safety & Handling
-
Aniline Toxicity: 2-Chloro-5-methoxyaniline is likely toxic by inhalation and skin contact, causing methemoglobinemia.[1] All solids handling must occur in a flow hood or isolator.
-
Hydrogen Safety: Ensure grounding of all equipment to prevent static discharge. Use Class I, Div 1 electrical ratings.
-
Catalyst Handling: Dry Pt/C is pyrophoric. Always keep wet with water (50%) and handle under inert atmosphere.
References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on sulfided catalysts for halonitro aromatics).
-
Magano, J., & Dunetz, J. R. (2011). "Large-Scale Reductive Aminations of Aldehydes and Ketones." Organic Process Research & Development, 16(6), 1156–1184. [Link]
-
AstraZeneca Patents (Related to AZD9291/Osimertinib intermediates). WO2013014448A1. (Describes similar aniline couplings).
Sources
Derivatization of 2-chloro-5-methoxy-N-methylaniline for biological screening.
Application Note: Derivatization of 2-Chloro-5-methoxy-N-methylaniline for Biological Screening
Executive Summary
This guide details the chemical derivatization of This compound (CAS: Derivative of 2401-24-3), a privileged scaffold in medicinal chemistry. This molecule features a secondary amine sterically hindered by an ortho-chloro group and electronically modulated by a meta-methoxy group. It serves as a critical building block for Type I/II kinase inhibitors , GPCR ligands , and CNS-active agents .
The protocols below are engineered to overcome the specific nucleophilic deactivation caused by the ortho-chloro substituent, ensuring high conversion rates in library synthesis.
Chemical Analysis & Reactivity Profile
Before initiating synthesis, one must understand the electronic and steric environment of the substrate to avoid low yields.
| Feature | Chemical Consequence | Strategic Adjustment |
| N-Methyl Group | Converts the moiety into a secondary amine . | Nucleophilicity is higher than primary anilines, but steric bulk is increased. Precludes formation of secondary amides; products will be tertiary amides/ureas. |
| 2-Chloro Substituent | Steric Hindrance: Located ortho to the amine, it blocks the trajectory of incoming electrophiles. Inductive Effect (-I): Withdraws electron density, reducing amine nucleophilicity. | Requires high-energy electrophiles (acid chlorides, isocyanates) or advanced coupling reagents (HATU, COMU) rather than standard EDC/NHS. |
| 5-Methoxy Group | Resonance Effect (+M): Donates electron density to the ring (para to the Cl, meta to the N). | Slightly restores nucleophilicity lost to the chloro group, but not enough to counteract the steric block completely. |
Derivatization Landscape
The following diagram illustrates the three primary chemical spaces accessible from this scaffold.
Figure 1: Strategic derivatization pathways. The scaffold serves as a nucleophile in all three dominant trajectories.
Experimental Protocols
Protocol A: High-Efficiency Amide Library Synthesis (Acylation)
Rationale: Standard peptide coupling reagents often fail with ortho-substituted secondary anilines due to steric clash. This protocol uses Acid Chlorides for maximum reactivity or HATU for carboxylic acids.
Materials:
-
Substrate: this compound (0.1 M in DMA).
-
Electrophiles: Diverse Acid Chlorides (0.15 M in DMA).
-
Base: DIPEA (Diisopropylethylamine).
-
Scavenger Resin: Trisamine or Morpholine resin.
Step-by-Step Workflow:
-
Plate Prep: In a 96-well deep-well plate, dispense 50 µL (5 µmol) of the substrate stock.
-
Base Addition: Add 10 µL (20 µmol) of neat DIPEA to each well.
-
Reaction: Add 50 µL (7.5 µmol, 1.5 eq) of the respective Acid Chloride solution.
-
Critical Step: If using Carboxylic Acids instead, activate first with HATU (1.5 eq) and DIPEA (3 eq) in DMA for 15 mins before adding the aniline.
-
-
Incubation: Seal plate and shake at 60°C for 12 hours .
-
Note: The elevated temperature is mandatory to overcome the ortho-chloro steric barrier.
-
-
Quenching: Add 20 mg of Trisamine scavenger resin to remove excess acid chloride. Shake for 2 hours at RT.
-
Workup: Filter resin. Evaporate solvent (Genevac) or dilute directly with DMSO for screening.
Protocol B: Urea Synthesis via Isocyanates
Rationale: Ureas provide critical hydrogen bond acceptors/donors often required for binding affinity in the ATP-binding pocket of kinases.
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate (1 eq) in anhydrous DCM (Dichloromethane).
-
Addition: Add Isocyanate (1.2 eq) and catalytic DMAP (0.1 eq).
-
Why DMAP? It acts as a nucleophilic catalyst to accelerate the attack of the hindered aniline on the isocyanate.
-
-
Conditions: Stir at Reflux (40°C) for 6-12 hours in a sealed vial.
-
Purification: Evaporate DCM. Redissolve in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Protocol C: N-Arylation (Buchwald-Hartwig Cross-Coupling)
Rationale: Creating biaryl amines. This is challenging because the substrate is a hindered secondary amine. We utilize RuPhos or BrettPhos precatalysts, which are specialized for hindered secondary amines [1].
Reaction Mix:
-
Substrate: 1.0 eq
-
Aryl Halide: 1.2 eq (Bromides preferred over Chlorides)
-
Catalyst: Pd(RuPhos) G4 (2-3 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)
-
Solvent: Toluene or Dioxane (Anhydrous)
Procedure:
-
Combine solid reagents in a vial. Purge with Nitrogen/Argon.
-
Add deoxygenated solvent.
-
Heat to 100°C for 16 hours.
-
Filter through Celite to remove Palladium residues before LCMS analysis.
Quality Control & Biological Screening Prep
QC Validation (LC-MS)
Due to the lipophilicity of the chloro-methoxy core, use a generic gradient optimized for hydrophobic compounds.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.05% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
Detection: UV (254 nm) and ESI+ (expect [M+H]+).
Screening Workflow (DOT Diagram)
Figure 2: Automated screening workflow for the generated library.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
PubChem. 2-Chloro-5-methoxyaniline (Precursor Data). National Library of Medicine. [Link]
Experimental setup for the synthesis of 2-chloro-5-methoxy-N-methylaniline in a laboratory setting.
This Application Note is structured to guide researchers through the high-purity synthesis of 2-chloro-5-methoxy-N-methylaniline , a critical intermediate often utilized in the development of tyrosine kinase inhibitors and other pharmacophores.
Executive Summary & Strategic Rationale
The synthesis of secondary anilines from primary anilines, particularly those with electron-withdrawing groups (such as the 2-chloro substituent) and electron-donating groups (5-methoxy), presents a classic regioselectivity challenge.
Direct alkylation using methyl iodide is discouraged due to the uncontrollable formation of tertiary amines (N,N-dimethylation) and quaternary ammonium salts. While reductive amination (using formaldehyde and reducing agents like NaBH(OAc)₃) is a common alternative, it often suffers from "over-methylation" because the resulting secondary amine is frequently more nucleophilic than the sterically hindered/electron-deficient primary aniline precursor.
The Solution: This protocol utilizes a Two-Step Formyl-Reductive Pathway .
-
N-Formylation: Quantitative conversion of the primary aniline to the N-formyl derivative using a mixed anhydride (Formic Acid/Acetic Anhydride). This effectively "caps" the nitrogen, preventing over-alkylation.
-
Chemoselective Reduction: Reduction of the amide to the amine using Borane-Tetrahydrofuran (BH₃·THF) complex.
Expert Insight: We select Borane (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄) for the reduction step. LiAlH₄ poses a significant risk of hydrodehalogenation (stripping the chlorine atom from the aromatic ring), whereas Borane is highly chemoselective for the amide carbonyl in the presence of aryl halides.
Reaction Scheme & Logic Flow
The following diagram illustrates the chemical transformation and the critical decision nodes in the workflow.
Caption: Figure 1. The stepwise pathway ensures mono-methylation selectivity by passing through a stable formamide intermediate.
Experimental Protocol
Phase 1: Synthesis of N-(2-chloro-5-methoxyphenyl)formamide
This step creates the "protected" methyl precursor. The use of in-situ generated acetic formic anhydride is mild and high-yielding.
Reagents:
-
2-Chloro-5-methoxyaniline (10.0 mmol)
-
Formic Acid (98%, 15.0 mmol)
-
Acetic Anhydride (12.0 mmol)
-
Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Preparation of Mixed Anhydride: In a dry flask under inert atmosphere (N₂), mix Formic Acid (1.2 eq) and Acetic Anhydride (1.2 eq). Stir at 55–60°C for 2 hours. Cool to 0°C.
-
Addition: Dissolve 2-Chloro-5-methoxyaniline (1.0 eq) in anhydrous THF (5 mL/g). Add this solution dropwise to the cooled mixed anhydride mixture.
-
Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent di-formylation or acetylation side products.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (more polar amine) should disappear, replaced by the less polar amide.
-
Workup: Quench with saturated NaHCO₃ solution (careful: CO₂ evolution). Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Usually not required.[2] The crude formamide is often sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.
Phase 2: Reduction to N-Methyl Aniline
Reagents:
-
Crude Formamide Intermediate (from Phase 1)
-
Borane-THF complex (1.0 M solution in THF, 2.5 eq)
-
Methanol (for quenching)[3]
-
HCl (1M aq)
Procedure:
-
Setup: Place the Formamide intermediate in a dry 3-neck flask equipped with a reflux condenser and dropping funnel. Flush with Argon/Nitrogen. Dissolve in anhydrous THF (10 mL/g).
-
Reduction: Cool the solution to 0°C. Add BH₃·THF solution (2.5 eq) dropwise via syringe or funnel.
-
Caution: Hydrogen gas evolution may occur.[4] Ensure proper venting.
-
-
Reflux: Once addition is complete, heat the reaction to a gentle reflux (65°C) for 2–4 hours.
-
Mechanism Check: The borane reduces the C=O bond to a CH₂ group. The aryl-Cl bond remains intact due to the electrophilic nature of borane (unlike nucleophilic hydrides like LiAlH₄).
-
-
Quench (Critical Step): Cool to 0°C. Carefully add Methanol dropwise until bubbling ceases. This destroys excess borane.
-
Hydrolysis: Add 1M HCl (approx 5 eq) and reflux for 1 hour. This breaks the boron-amine complex.
-
Isolation:
-
Cool to RT. Basify with NaOH (2M) to pH >10.
-
Extract with DCM or Ethyl Acetate.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.[1]
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Presentation & Quality Control
The following table summarizes the expected physical data for validation.
| Parameter | Specification | Notes |
| Appearance | Pale yellow to colorless oil/low-melting solid | Oxidizes slowly in air; store under N₂. |
| 1H NMR (CDCl₃) | N-Me singlet: δ ~2.85 - 2.95 ppm (3H) | Diagnostic peak. Disappearance of NH₂ broad singlet. |
| 1H NMR (Aromatic) | 3 protons (pattern: d, d, dd) | Verify integral ratio to ensure no dehalogenation. |
| MS (ESI+) | [M+H]+ = 172.05 (approx) | Chlorine isotope pattern (3:1 ratio of M : M+2) must be visible. |
| Yield (Step 1) | > 90% | Quantitative conversion expected. |
| Yield (Step 2) | 75% - 85% | Losses primarily during extraction/purification. |
Workup Logic Flow
Caption: Figure 2. The acid hydrolysis step is mandatory when using Borane, as the amine forms a stable complex with boron byproducts.
Safety & Handling (HSE)
-
2-Chloro-5-methoxyaniline: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia. Handle in a fume hood with nitrile gloves.
-
Borane-THF: Highly flammable and moisture sensitive. Reacts violently with water to release hydrogen. Store at 2–8°C.
-
Waste Disposal: Aqueous waste from the extraction contains boric acid and aniline residues. Segregate as hazardous chemical waste.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6] Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link (Foundational text on reductive amination selectivity).
- Krishnamurthy, S. (1976). Rapid reduction of amides to amines by borane-tetrahydrofuran. Tetrahedron Letters, 17(39), 3561-3564. (Establishes BH3 chemoselectivity).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline.[7] (Used for analog safety data). Link
-
ChemSrc. (2025).[8] this compound CAS 60857-67-2 Entry.[8]Link (Verification of CAS and existence).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:60857-67-2 | Chemsrc [m.chemsrc.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-chloro-5-methoxy-N-methylaniline.
[1]
Status: Operational Ticket ID: CHEM-OPT-2401 Subject: Optimization of N-Monomethylation for Halogenated Anisidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of 2-chloro-5-methoxy-N-methylaniline (Target). Users frequently encounter challenges with regioselectivity (mono- vs. di-methylation) and chemoselectivity (retention of the aryl chloride).
While direct alkylation (MeI/Base) is often attempted, it statistically results in inseparable mixtures of starting material, product, and the N,N-dimethyl impurity. This guide recommends Reductive Amination via the borohydride pathway as the "Golden Standard" for laboratory to pilot-scale synthesis, prioritizing purity over raw speed.
Module 1: Strategic Route Selection
The "Why" Behind the Protocol
The core challenge with 2-chloro-5-methoxyaniline is the electronic push-pull nature of the ring. The C5-methoxy group is an electron-donating group (EDG), increasing the nucleophilicity of the amine, while the C2-chloro group provides steric bulk and mild electron withdrawal.
| Method | Selectivity (Mono:Di) | Risk Profile | Recommendation |
| Direct Alkylation (MeI) | Poor (60:40) | High. Hard to control over-alkylation; exothermic. | Avoid unless using flow chemistry. |
| Reductive Amination (H₂/Pd) | High (>95:5) | High. Risk of hydrodechlorination (losing the Cl atom). | Avoid for chlorinated substrates. |
| Reductive Amination (NaBH₄) | Excellent (>98:2) | Low. Hydrides do not reduce aryl chlorides under these conditions. | Recommended Standard. |
Decision Logic Visualization
Caption: Decision tree highlighting the risks of dechlorination and over-alkylation in competing synthetic routes.
Module 2: Optimized Experimental Protocol
Method: Indirect Reductive Amination using Paraformaldehyde and Sodium Borohydride.
Reagents & Stoichiometry[1][2][3]
-
Substrate: 2-Chloro-5-methoxyaniline (1.0 eq)
-
C1 Source: Paraformaldehyde (1.1 - 1.2 eq) or Formalin (37% aq. solution). Note: Paraformaldehyde is preferred for anhydrous control.
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.2 eq).
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Acid Catalyst: Acetic Acid (AcOH) (catalytic amounts, optional if using STAB).
Step-by-Step Workflow
-
Imine Formation (The Critical Control Point):
-
Dissolve 2-chloro-5-methoxyaniline in MeOH (0.5 M concentration).
-
Add Paraformaldehyde (1.1 eq).
-
Crucial: Add MgSO₄ (anhydrous) or molecular sieves to the vessel.
-
Reflux for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. You must see the conversion of the aniline to the imine (Schiff base) or the hemiaminal. Do NOT proceed to reduction until starting material is <5%.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH₄ portion-wise (exothermic).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl or dilute HCl (careful of gas evolution).
-
Adjust pH to >10 using NaOH.
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant N,N-dimethyl impurity (over-methylation). Why?
Diagnosis: This usually occurs if the reducing agent is added before the imine is fully formed, or if a large excess of formaldehyde is present during the reduction step. Corrective Action:
-
Switch to Stepwise: Ensure you are running a "two-pot" process (Form Imine
Isolate/Dry Reduce) rather than a "one-pot" mix. -
Reagent Swap: Switch from NaBH₄ to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive and will not reduce the aldehyde/ketone as fast as the imine, allowing for better selectivity in one-pot procedures [1].
Q2: The reaction has stalled. I still have 30% starting aniline.
Diagnosis: The imine formation equilibrium is unfavorable, likely due to water accumulation (aniline + aldehyde
-
Dehydration: Add activated 4Å Molecular Sieves to the reaction during the imine formation step.
-
Catalysis: Add 1-2 drops of Acetic Acid or Ti(OiPr)₄ to catalyze the condensation.
Q3: I lost the Chlorine atom! (Dechlorination)
Diagnosis: You likely used catalytic hydrogenation (H₂/Pd-C) or a very strong metal reduction. Corrective Action:
-
Immediate Stop: Cease using Pd/C.
-
Mechanism: The oxidative addition of Pd into the Ar-Cl bond is facile.
-
Alternative: If you must use hydrogenation, switch to Platinum on Carbon (Pt/C) or add a poison like Vanadium to the catalyst, though the Borohydride route remains safer for halogen retention.
Module 4: Analytical Data & Impurity Profiling[1]
When analyzing your crude mixture, use this profile to identify components.
| Component | Relative Retention Time (HPLC) | Key MS Signal (ESI+) | Expected Appearance |
| Starting Material | 1.00 | [M+H]⁺ 158/160 | Solid, brownish |
| Target (N-Methyl) | 1.15 | [M+H]⁺ 172/174 | Oil or low-melt solid |
| Impurity (N,N-Dimethyl) | 1.35 | [M+H]⁺ 186/188 | Oil |
| Impurity (Des-chloro) | 0.85 | [M+H]⁺ 138 | Liquid |
Reaction Pathway Diagram
Caption: Mechanistic pathway showing the sequential methylation. Controlling the second step is key to purity.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Amines: Synthesis and Reactions."[1][2] Oxford University Press. (General Textbook Reference for Reductive Amination Mechanisms).
-
PubChem Compound Summary. (2024). "2-chloro-5-methoxyaniline."[3][4] National Center for Biotechnology Information.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-methoxyaniline and Methylating agents before handling.
Troubleshooting low yield in the N-methylation of 2-chloro-5-methoxyaniline.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-methylation of deactivated, sterically hindered anilines like 2-chloro-5-methoxyaniline.
The core issue with this substrate is a kinetic trap: the desired secondary amine is often more nucleophilic than the starting primary amine, leading to runaway over-alkylation. Furthermore, the ortho-chloro substituent sterically shields the nitrogen and inductively withdraws electron density, severely retarding the initial reaction kinetics. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to ensure high-yielding, selective mono-N-methylation.
Diagnostic Workflow
Before altering your protocol, analyze your crude reaction mixture via LC-MS to determine the exact failure mode. Use the flowchart below to identify the root cause of your low yield.
Diagnostic workflow for troubleshooting low yield in the N-methylation of anilines.
Troubleshooting FAQs
Q1: Why does direct alkylation with methyl iodide (MeI) yield mostly the N,N-dimethylated product? A1: Causality: Primary amines become more nucleophilic once mono-alkylated due to the inductive electron-donating effect of the newly added methyl group. Consequently, the secondary amine reacts with MeI faster than the starting primary amine. This makes direct alkylation fundamentally flawed for achieving high yields of mono-methylated anilines[1].
Q2: I attempted the Eschweiler-Clarke reaction, but my yield of the mono-methylated product is <10%. Why? A2: Causality: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is mechanistically driven to produce tertiary amines. The intermediate iminium ion formed from the secondary amine lacks a proton on the nitrogen, preventing it from tautomerizing to a neutral imine. This makes its reduction by formic acid highly favorable and irreversible, driving the reaction almost entirely to the N,N-dimethylated product[2].
Q3: When using reductive amination with formaldehyde and NaBH(OAc)₃, my reaction with 2-chloro-5-methoxyaniline stalls at 40-50% conversion. How can I drive it to completion? A3: Causality: The substrate features an ortho-chloro group, which introduces significant steric hindrance around the amine and withdraws electron density via induction. This severely retards the initial formation of the imine. Solution: Introduce a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) to activate the formaldehyde and drive imine formation prior to the addition of the reducing agent. Furthermore, using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces iminium ions over aldehydes, preventing premature consumption of your reagents[1],[3].
Quantitative Method Comparison
To understand why specific reagents are chosen for this substrate, review the comparative data below.
| Alkylation Strategy | Reagents | Typical Yield (Mono) | Over-alkylation (Di) | Mechanistic Notes |
| Direct Alkylation | MeI, K₂CO₃, DMF | 20–30% | >50% | Secondary amine is more nucleophilic; runaway reaction. |
| Eschweiler-Clarke | HCHO, HCOOH, 100 °C | <10% | >80% | Irreversible reduction of secondary iminium ion drives to tertiary amine[2]. |
| Standard Reductive Amination | HCHO, NaCNBH₃, AcOH | 60–75% | 10–20% | Good balance, but generates toxic HCN byproducts. |
| Directed Reductive Amination | HCHO, NaBH(OAc)₃, Ti(OiPr)₄ | 85–95% | <5% | Lewis acid overcomes steric hindrance; mild reductant ensures selectivity[3]. |
Self-Validating Experimental Protocol
Objective: Synthesize N-methyl-2-chloro-5-methoxyaniline with >90% selectivity. System Design: This protocol separates imine formation from reduction to prevent the reductant from consuming the formaldehyde prematurely. Built-in validation checkpoints ensure the reaction is proceeding correctly at each phase.
Step 1: Imine Pre-formation
-
In an oven-dried flask under nitrogen, dissolve 2-chloro-5-methoxyaniline (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add paraformaldehyde (0.95 eq, 9.5 mmol). Causality: Using slightly sub-stoichiometric formaldehyde mathematically caps the maximum possible over-alkylation.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol). Stir at room temperature for 2 hours.
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The primary amine ([M+H]⁺ m/z 158) must be <5% relative to the intermediate imine/aminal. Do not proceed to Step 2 until this conversion is verified.
Step 2: Selective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild hydride source that requires the iminium species for reduction, ensuring high chemoselectivity and preventing the reduction of unreacted formaldehyde[3].
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint 2: Perform LC-MS analysis. The target mono-methylated product will appear at [M+H]⁺ m/z 172. The absence of a peak at m/z 186 confirms that N,N-dimethylation has been successfully suppressed.
Step 3: Quench and Extraction
-
Quench the reaction carefully by adding 1N NaOH (or saturated aqueous NaHCO₃) until gas evolution ceases.
Validation Checkpoint 3: Test the aqueous layer with pH paper. The pH must be >8. Causality: A basic pH ensures the newly formed secondary amine is fully deprotonated (free-based) and partitions entirely into the organic DCE layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References[2] Title: Eschweiler–Clarke reaction - Wikipedia
Source: wikipedia.org URL: 1] Title: Reductive Amination, and How It Works - Master Organic Chemistry Source: masterorganicchemistry.com URL: 3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:
Sources
Side reactions to consider when using 2-chloro-5-methoxy-N-methylaniline.
Welcome to the technical support and troubleshooting center for 2-chloro-5-methoxy-N-methylaniline . This compound is a highly functionalized secondary aniline frequently utilized as a building block in the synthesis of pharmaceutical agents, particularly dopamine receptor modulators (e.g., nemonapride derivatives)[1].
Due to its unique stereoelectronic profile—an electron-donating methoxy group, a sterically demanding ortho-chloro substituent, and a secondary N-methylamine—researchers often encounter specific side reactions during cross-coupling, demethylation, and functionalization workflows. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic methodologies.
Troubleshooting FAQs: Mechanistic Insights & Causality
Q1: When using this compound as an aryl halide in a Buchwald-Hartwig coupling, I observe mostly hydrodehalogenation instead of C-N bond formation. Why?
The Causality: This is a classic stereoelectronic failure mode. In the structure of this compound, the 5-methoxy group is positioned para to the 2-chloro substituent. The oxygen lone pair donates electron density through resonance directly to the C2 carbon, making the C-Cl bond highly electron-rich. Because the oxidative addition of Pd(0) requires an electron-deficient aryl halide, this step becomes exceptionally slow[2].
Simultaneously, the ortho-N-methylamino group provides severe steric hindrance. When oxidative addition is sluggish, the off-cycle Pd catalyst is prone to abstracting hydrides from the solvent or the amine, leading to hydrodehalogenation (yielding 3-methoxy-N-methylaniline) rather than the desired transmetalation and reductive elimination[3].
The Solution:
-
Ligand Choice: You must force the oxidative addition using a highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligand like BrettPhos or RuPhos [4].
-
Leaving Group: If possible, synthesize the 2-bromo or 2-iodo analogue, as the C-Br and C-I bonds have lower activation energies for oxidative addition compared to C-Cl[2].
Q2: I am using the molecule as the nucleophile (secondary amine) in a cross-coupling. The reaction stalls at low conversion and the mixture turns black. What is happening?
The Causality: When acting as a nucleophile, the secondary amine must coordinate to the Pd(II)-aryl complex during the transmetalation step. The combination of the N-methyl group and the adjacent ortho-chloro group creates a highly congested steric environment, severely retarding transmetalation[2]. If transmetalation is slower than catalyst decomposition pathways, the Pd(II) complex degrades into inactive elemental palladium (Pd black). Furthermore, electron-rich secondary anilines are highly susceptible to oxidation by trace oxygen, forming unreactive N-oxides or quinone imines.
The Solution:
-
Strictly degas all solvents (freeze-pump-thaw method) to prevent oxidative degradation.
-
Use a strong base (e.g., NaOtBu or LiHMDS) to accelerate the deprotonation of the amine, which drives the transmetalation step forward[4].
Q3: During BBr₃-mediated demethylation of the 5-methoxy group, I isolate a brominated ring side-product. How is this forming?
The Causality: The aniline ring is exceptionally electron-rich due to the synergistic resonance donation from both the N-methylamino and methoxy groups. While BBr₃ is a standard Lewis acid for ether cleavage, aged BBr₃ often contains trace free bromine (Br₂) or forms reactive brominating species upon exposure to trace moisture. The highly activated aromatic ring undergoes rapid electrophilic aromatic substitution (EAS), typically at the position para to the amine (position 4) or ortho to the methoxy group.
The Solution: Use strictly fresh, colorless BBr₃. Alternatively, add a bromine scavenger (such as cyclohexene or a sacrificial phenol) to the reaction mixture to intercept electrophilic bromine species before they can react with your substrate.
Experimental Workflows & Data
Self-Validating Protocol: Buchwald-Hartwig Amination
To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard for real-time GC-MS validation, allowing you to quantify the ratio of product formation versus hydrodehalogenation side reactions.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv, 0.5 mmol), the coupling partner (aryl bromide, 1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and NaOtBu (1.5 equiv).
-
Internal Standard: Add 0.5 mmol of dodecane (internal standard for GC-MS tracking).
-
Solvent Addition: Add 3.0 mL of anhydrous, thoroughly degassed toluene[4]. Seal the tube.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath.
-
Validation Sampling: At 1 hour, 4 hours, and 12 hours, withdraw a 50 µL aliquot under argon, dilute with ethyl acetate, filter through a short silica plug, and inject into the GC-MS.
-
Data Analysis: Compare the peak area of the target diaryl amine against the hydrodehalogenated side product (m/z = 137). If the side product exceeds 15% at the 1-hour mark, abort the reaction and switch to a more sterically demanding ligand (e.g., BrettPhos).
Quantitative Data: Impact of Ligand on Side Reactions
Data represents typical conversion profiles for the coupling of this compound with a standard aryl bromide at 100 °C.
| Ligand System | Pd Source | Base | Target Product (%) | Hydrodehalogenation (%) | Unreacted Starting Material (%) |
| BINAP | Pd₂(dba)₃ | K₂CO₃ | < 5% | 10% | 85% (Stalled) |
| XPhos | Pd(OAc)₂ | Cs₂CO₃ | 35% | 25% | 40% |
| RuPhos | Pd₂(dba)₃ | NaOtBu | 82% | 8% | 10% |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | 88% | < 2% | 10% |
Mechanistic Visualizations
Pathway Analysis: Catalytic Cycle vs. Off-Cycle Degradation
The following diagram illustrates the kinetic competition between successful transmetalation and the problematic hydrodehalogenation side reaction caused by the sterically hindered ortho-chloro position.
Caption: Catalytic cycle and off-cycle hydrodehalogenation pathway for sterically hindered aryl chlorides.
Troubleshooting Logic Tree
Use this diagnostic tree to rapidly identify and resolve reaction failures based on crude analytical data.
Caption: Troubleshooting logic tree for resolving common side reactions in aniline cross-coupling.
References
- In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis | ACS Omega Source: ACS Publications URL
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system Source: ChemSpider Synthetic Pages URL
- Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
Sources
Technical Guide: Purification of Crude 2-Chloro-5-methoxy-N-methylaniline
[1]
Target Molecule: 2-chloro-5-methoxy-N-methylaniline (Osimertinib Intermediate) CAS Reference: 34543-30-7 (Generic for the base structure, specific salts vary) Application: Key intermediate for EGFR tyrosine kinase inhibitors (e.g., Osimertinib/AZD9291).[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of This compound typically involves the methylation of 2-chloro-5-methoxyaniline.[1] This reaction presents a classic "Goldilocks" challenge in process chemistry: stopping the reaction at the secondary amine (Mono-methyl) without progressing to the tertiary amine (N,N-dimethyl) or leaving unreacted primary amine.
The Purity Challenge: Crude mixtures often contain:
-
Target: Secondary Amine (~85-95%)
-
Impurity A: Unreacted Primary Amine (Under-reaction)[1]
-
Impurity B: N,N-Dimethyl tertiary amine (Over-reaction)[1]
-
Impurity C: Oxidative oligomers (Purple/Black tars)
This guide prioritizes non-chromatographic purification (crystallization and chemical washing) to ensure scalability and high recovery.[1]
Diagnostic Module: Know Your Mixture
Before initiating purification, quantify your impurities using HPLC or LC-MS.[1] The separation strategy depends entirely on which impurity is dominant.[1]
| Component | Structure Type | Relative Polarity | Approx pKa (Conj. Acid) | LC-MS Signature |
| Target | Secondary Amine | Medium | ~4.5 - 5.0 | [M+H]+ |
| Impurity A | Primary Amine | High (Most Polar) | ~3.5 - 4.0 | [M-14]+ |
| Impurity B | Tertiary Amine | Low (Least Polar) | ~5.0 - 5.5 | [M+14]+ |
Decision Matrix:
Purification Protocols
Protocol 1: Chemical Scavenging (Removing Primary Amine)
Use this if you have significant unreacted starting material.
The Logic: Primary amines are sterically more accessible and nucleophilic than the hindered secondary amine target. We can selectively "cap" the primary amine with an anhydride, converting it into a neutral amide that will not form a salt.
-
Dissolution: Dissolve crude oil in Toluene or DCM (10 volumes).
-
Scavenging: Add Acetic Anhydride (1.1 equivalents relative to the impurity amount, not the whole batch). Stir at 0°C for 30 mins.
-
Acid Extraction: Wash the organic layer with 1M HCl .[1]
-
Result: The Target (Secondary amine) protonates and moves to the aqueous layer. The "Capped" Impurity A (Amide) remains in the organic layer.
-
-
Recovery: Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM.
Protocol 2: The "Salt Break" (Removing Tertiary Amine)
Use this for general purity improvement and removing N,N-dimethyl impurities.
The Logic: Secondary amine salts (specifically Hydrochloride or Oxalate) often possess higher lattice energies and crystallize more readily than tertiary amine salts, which tend to be hygroscopic or oils.
Step-by-Step Workflow:
-
Salt Formation: Dissolve crude free base in Ethyl Acetate (EtOAc) (5 volumes).
-
Acidification: Slowly add 4M HCl in Dioxane or HCl gas until pH < 2. A precipitate should form.[1][4]
-
Digestion: Heat the slurry to reflux (77°C) for 30 minutes. The solids may not fully dissolve (this is a "slurry wash").[1]
-
Cooling: Cool slowly to 0-5°C.
-
Filtration: Filter the solids.
-
The Filter Cake: Contains the Target (HCl salt).[1]
-
The Mother Liquor: Contains the Tertiary Amine (stays in solution due to higher solubility) and non-basic tars.
-
-
Recrystallization (Polishing): If purity is still <98%, recrystallize the wet cake from Isopropanol (IPA) .[1]
Caption: The "Salt Break" separates the target secondary amine (crystallizes) from the tertiary amine impurity (remains in mother liquor).[1]
Protocol 3: Purification via Downstream Derivatization (The "Pro" Move)
Use this if you are synthesizing Osimertinib immediately.
The Logic: If your next step is acylation (reacting with acryloyl chloride or 3-chloropropanoyl chloride), do not purify the amine. The acylation reaction itself is the purification method.
-
Reaction: React the crude amine mixture with the acid chloride.
-
Target (Secondary)
Forms Amide (Neutral). -
Impurity B (Tertiary)
Does not react (No H to replace).
-
-
Workup:
-
Dissolve reaction mixture in EtOAc.
-
Wash with 1M HCl.
-
Outcome: The unreacted Tertiary Amine impurity protonates and washes into the water. The new Product (Amide) stays in the organic layer.
-
-
Result: You achieve >99% purity of the next intermediate without ever isolating the difficult amine.
Troubleshooting & FAQ
Q1: My product turned dark red/purple after sitting on the bench. Is it ruined?
-
Diagnosis: Anilines are highly susceptible to air oxidation, forming quinone-imines.[1]
-
Fix: The color is often superficial (high extinction coefficient).[1]
Q2: I tried the HCl salt method, but it oiled out instead of crystallizing.
-
Cause: Solvents were too wet (water prevents crystal lattice formation) or the concentration of impurities was too high.
-
Fix:
Q3: Can I use column chromatography?
-
Answer: Yes, but it is resource-intensive.[1]
-
Eluent: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20).[6]
-
Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to prevent the amine from "streaking" or sticking to acidic sites on the silica.
Q4: How do I remove the N,N-dimethyl impurity without salt formation?
-
Answer: If you cannot use salts, use Vacuum Distillation .[1]
-
Note: The boiling point difference is small. You need a vigreux column.[1]
-
BP Estimate: The N-methyl (secondary) usually boils slightly higher than the N,N-dimethyl (tertiary) due to Hydrogen bonding capability (Secondary amine can H-bond, Tertiary cannot).
References
-
AstraZeneca AB. "Preparation of pyrimidine derivatives for treatment of cancer."[1] U.S. Patent 8,946,235. 2015.[1] (Describes the synthesis of AZD9291 and the methylation of aniline intermediates).
-
BenchChem. "Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)." BenchChem Technical Library. 2025.[1][3] (Details the specific acylation and purification steps for the indole precursor).
-
Smolecule. "Comprehensive Application Notes and Protocols for the Preparation of High-Purity Osimertinib Mesylate." Smolecule Tech Support. 2026.[1][2] (Discusses the "Two-Step, One-Pot" purification strategy via acylation).
-
Wang, Y., et al. "Synthesis of Osimertinib."[1][7] Chinese Journal of Pharmaceuticals, 47(08): 981.[1][7] 2016. (Provides yield and purity data for the reduction and methylation steps). [7]
-
Sigma-Aldrich. "2-Chloro-5-methoxy-4-methylaniline Safety Data Sheet."[1] (Used for general handling and physical property inference of the class).
Technical Support Center: Stability & Storage of 2-Chloro-5-methoxy-N-methylaniline
Welcome to the Stability & Handling Support Center. This guide is designed for researchers and process chemists working with 2-chloro-5-methoxy-N-methylaniline . This intermediate is electronically activated and structurally prone to rapid oxidative degradation. This document moves beyond basic SDS recommendations to provide mechanistic insights and field-proven preservation protocols.
Part 1: The Science of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the molecular vulnerabilities. This molecule is not merely "unstable"; it is a "electron-rich trap" for oxygen and photons.
The Vulnerability Profile
The molecule features three critical functional groups that dictate its instability:
-
Secondary Amine (
-Methyl): The nitrogen lone pair is the primary site for Single Electron Transfer (SET) oxidation. -
Methoxy Group (C-5): A strong electron-donating group (EDG) that increases electron density on the ring, lowering the oxidation potential and accelerating radical formation.
-
Chlorine Atom (C-2): While electron-withdrawing, it introduces photosensitivity, making the C-Cl bond susceptible to homolytic cleavage under UV light.
The Degradation Mechanism
The primary failure mode is Oxidative Dimerization , resulting in the sample turning from pale yellow/colorless to dark brown/black.
-
Step 1 (Initiation): Atmospheric oxygen or light induces the loss of an electron from the nitrogen lone pair, forming an Anilinium Radical Cation .
-
Step 2 (Propagation): The radical delocalizes to the aromatic ring, specifically the para-position (C-4), which is unblocked.
-
Step 3 (Termination/Coupling): Two radicals couple (Head-to-Tail or Tail-to-Tail) to form hydrazobenzene-like dimers or quinone imines. These highly conjugated oligomers are responsible for the "tar" appearance.
Visualization of Failure Pathways
The following diagram illustrates the cascade from environmental exposure to chemical ruin.
Caption: Mechanistic pathway showing the conversion of the free base into colored oligomers via radical cation intermediates.
Part 2: Storage Protocols (The "How-To")
Do not rely on standard refrigeration alone. The physical form of the amine dictates the storage strategy.
The Golden Rule: Salt Formation
The most effective way to stop oxidation is to remove the electron density from the nitrogen lone pair. Converting the free base to a Hydrochloride (HCl) Salt increases shelf life from weeks to years.
Protocol: Conversion to HCl Salt
-
Dissolve the aniline free base in anhydrous diethyl ether or 1,4-dioxane (5 mL/g).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
The white/off-white precipitate (Salt) will form immediately.
-
Filter under Argon, wash with cold ether, and dry under high vacuum.
-
Result: A stable solid resistant to oxidation.
Storage Decision Matrix
If you must store the Free Base (liquid/low-melting solid), follow this strict hierarchy.
| Parameter | Standard (Risk of Degradation) | Optimized (High Stability) | Critical Note |
| Atmosphere | Air (Headspace) | Argon / Nitrogen | CO₂ in air can also form carbamates with secondary amines. |
| Temperature | 4°C (Fridge) | -20°C to -80°C | Arrhenius kinetics: -20°C slows oxidation by ~16x vs 4°C. |
| Container | Clear Glass | Amber Vial + Parafilm | Wrap in aluminum foil if amber glass is unavailable. |
| State | Neat Liquid | Frozen / Solidified | Reaction kinetics are significantly slower in the solid state. |
Visual Storage Workflow
Caption: Decision tree for selecting the appropriate storage method based on chemical form and duration.
Part 3: Troubleshooting & FAQs
Q1: My sample has turned dark brown/black. Is it ruined?
Diagnosis: This indicates significant oxidation (quinone imine formation). Solution:
-
If <5% degradation (Dark Yellow): Use immediately. The impurities are likely high-molecular-weight oligomers that will remain at the baseline during chromatography of your next step.
-
If Black/Tar: You must repurify.
-
Protocol: Dissolve in 1M HCl (aq). The aniline forms a water-soluble salt. The neutral "tar" impurities can be extracted into Ethyl Acetate (organic layer) and discarded. Then, basify the aqueous layer (pH > 10) with NaOH and extract the purified aniline back into DCM or Ether.
-
Q2: Can I store the free base in DMSO or Methanol?
Strictly NO.
-
Reason: Dissolving the amine increases the surface area for oxygen interaction. Furthermore, protic solvents (Methanol) can facilitate proton-transfer steps in the oxidation mechanism.
-
Correct Action: Store neat (undiluted). If dilution is necessary for an autosampler, use Acetonitrile and analyze within 12 hours.
Q3: I see a new peak at M+14 or M+16 in my LCMS. What is it?
-
M+16 (Oxidation): Formation of the N-oxide (
-OH) or ring hydroxylation. This confirms air exposure. -
M+14 (Methylation): Unlikely during storage, but if stored in Methanol with trace acid, slow methylation can occur.
-
M-14 (Demethylation): Loss of the methyl group. This is a common photodegradation pathway for
-methyl anilines. Check your light protection.[1]
Q4: The MSDS says "Store at 4°C". Why do you recommend -20°C?
Expert Insight: MSDS recommendations are often generic for "stable chemicals." For electron-rich, halide-substituted anilines, 4°C allows for slow, cumulative oxidation over weeks. -20°C effectively arrests the kinetic motion required for the bimolecular dimerization step, preserving purity for months.
Part 4: References
-
Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline.[2] Progress in Polymer Science. (Discusses the mechanism of aniline oxidation to oligomers).
-
Sigma-Aldrich. (2024). 2-Chloro-5-methylaniline Safety Data Sheet. (Used as a surrogate for stability data of close structural analogs).
-
Hrycay, E. G., & Bandiera, S. M. (2012).[3] Mechanism of Oxidative Amine Dealkylation.[3] Archives of Biochemistry and Biophysics.[3] (Details the radical cation mechanism for N-alkyl anilines).
-
BenchChem. (2025).[1] Best practices for handling air and light-sensitive aniline hydrochloride compounds.[1] (Protocols for inert atmosphere handling).[1] [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8870, Aniline Hydrochloride.[1] (Data on salt stability vs free base). [1]
Sources
Technical Support Center: Characterization of 2-chloro-5-methoxy-N-methylaniline
Executive Summary & Molecule Profile
2-chloro-5-methoxy-N-methylaniline is a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors and specialized azo dyes. Its structural duality—possessing both an electron-withdrawing chlorine atom (position 2) and electron-donating methoxy/amino groups—creates unique challenges in purification and spectral analysis.
This guide addresses the three most common support tickets received regarding this molecule:
-
HPLC Peak Tailing: Caused by the basicity of the secondary amine interacting with silanols.[1]
-
NMR Ambiguity: Confusion regarding aromatic splitting patterns and N-H proton visibility.
-
Stability/Purity: Rapid oxidative degradation ("browning") and mass spectral interpretation of the chlorine isotope pattern.
Module 1: Chromatographic Challenges (HPLC/UPLC)
The Issue: Severe Peak Tailing
Users frequently report asymmetry factors (
Root Cause Analysis:
The N-methyl group acts as a secondary amine. At neutral pH (6–8), residual silanol groups (
Troubleshooting Protocol: The "Silanol Suppression" Method
Step 1: Column Selection Do not use standard silica columns. Select a column with "Type B" silica (high purity, low metal content) that is heavily end-capped.
-
Recommended: C18 with embedded polar groups or hybrid organic-inorganic particles (e.g., Ethylene Bridged Hybrid) which are resistant to high pH.
Step 2: Mobile Phase Optimization You must choose between Ion Suppression (High pH) or Ion Pairing (Low pH).
| Parameter | Method A: High pH (Recommended) | Method B: Low pH (Alternative) |
| Mechanism | De-protonates the amine (Neutral form). | Protonates silanols (Neutral form). |
| Buffer | 10 mM Ammonium Bicarbonate (pH 10.0). | 0.1% Trifluoroacetic Acid (TFA). |
| Pros | Sharpest peaks; better retention of neutral form. | Compatible with standard silica columns. |
| Cons | Requires pH-resistant column (Hybrid silica). | TFA suppresses MS ionization signal. |
Workflow Visualization: HPLC Method Development
Figure 1: Decision tree for resolving peak tailing in basic aniline derivatives.
Module 2: Spectroscopic Identification (NMR)[2]
The Issue: "Missing" Protons and Confusing Splitting
Researchers often fail to locate the N-H proton or misidentify the aromatic region due to the specific substitution pattern (1-amino, 2-chloro, 5-methoxy).
Technical Insight: Substituent Effects
The molecule has a 1,2,4-substitution pattern on the protons (positions 3, 4, and 6).
-
H3 (Ortho to Cl): Deshielded by Chlorine.
-
H4 & H6 (Ortho/Para to OMe & N-Me): Significantly shielded by the electron-donating resonance of both the methoxy and amino groups.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Proton | Approx. Shift (ppm) | Multiplicity | Coupling Constant ( | Explanation |
| Ar-H3 | 7.10 – 7.25 | Doublet ( | Ortho to Cl (deshielding); Meta to OMe. | |
| Ar-H4 | 6.15 – 6.30 | Doublet of Doublets ( | Shielded by p-Amino and o-Methoxy. | |
| Ar-H6 | 6.05 – 6.20 | Doublet ( | Most shielded (Ortho to Amino & Methoxy). | |
| N-H | 5.00 – 5.50 | Broad Singlet | N/A | Often invisible if solvent is "wet" (exchange). |
| O-CH3 | 3.65 – 3.75 | Singlet ( | - | Characteristic methoxy peak. |
| N-CH3 | 2.75 – 2.85 | Singlet/Doublet | Becomes a doublet if N-H exchange is slow. |
FAQ: Why can't I see the N-H proton?
Answer: The N-H proton is labile. In the presence of trace water (common in DMSO-d6), it undergoes rapid chemical exchange, broadening the peak into the baseline. Fix:
-
Use a sealed ampoule of dry DMSO-d6 or CDCl3.
-
Run the experiment at lower temperature (e.g., 273 K) to slow the exchange rate.
Module 3: Mass Spectrometry & Purity[3]
The Issue: Isotope Patterns and Oxidation
Users often confuse the presence of an impurity with the natural isotope abundance of chlorine. Additionally, samples stored improperly turn brown/black rapidly.
Mass Spec Interpretation Guide
When analyzing This compound (MW ≈ 171.6 g/mol ):
-
Molecular Ion (
): You will see a peak at 171.[2] -
Isotope Peak (
): You MUST see a peak at 173 with approximately 33% intensity of the base peak. This is the signature of the isotope [2].-
Diagnostic Check: If the 173 peak is missing or <10%, you have the wrong molecule (likely the dechlorinated byproduct).
-
Stability & Storage Protocol
Anilines with electron-donating groups (methoxy) are highly susceptible to auto-oxidation, forming quinone-imines (colored impurities) [3].
Storage Workflow:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temp: Store at -20°C.
Degradation Pathway Visualization
Figure 2: Oxidative degradation pathway leading to sample discoloration.
References
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chemistry LibreTexts. (2014). Mass Spectrometry: Isotope Effects (Chlorine/Bromine).[4][5] Retrieved from [Link]
Sources
Technical Support Center: Catalyst Optimization for 2-Chloro-5-methoxy-N-methylaniline
The following technical guide is structured as a high-level support resource for researchers encountering catalytic failures with 2-chloro-5-methoxy-N-methylaniline (CAS 133088-44-5) . It synthesizes mechanistic organometallic chemistry with practical troubleshooting protocols.
Status: Active Ticket Type: Advanced Troubleshooting Subject: Mitigating Catalyst Deactivation & Poisoning Pathways Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dual Personality" Substrate
This compound presents a unique challenge in transition-metal catalysis (particularly Buchwald-Hartwig amination and Suzuki couplings). It possesses a "dual personality":
-
Sterically Hindered Nucleophile: The ortho-chloro group and N-methyl group create significant steric bulk, slowing down the coordination to the metal center.
-
Lewis Basic Poison: The electron-donating methoxy group (para to the amine site relative to the resonance system) increases the electron density on the nitrogen, making it a potent σ-donor that can irreversibly bind to electrophilic metal centers (Pd, Pt, Ru), effectively "choking" the catalyst before the catalytic cycle begins.
This guide addresses the three most common failure modes: Coordination Saturation (The Dead Catalyst) , Impurity Carryover , and Chemoselectivity Issues .
Module 1: Diagnostic Workflow
Before altering your reaction conditions, use this logic flow to identify the root cause of the failure.
Figure 1: Diagnostic decision tree for catalyst failure. Use this to determine if the issue is kinetic stability (precipitation) or thermodynamic poisoning (inhibition).
Module 2: The "Dead Catalyst" Scenario (Coordination Inhibition)
Q: My reaction never starts. NMR shows 100% starting material despite using standard Pd(OAc)₂/BINAP conditions. Why?
A: You are likely experiencing substrate inhibition . The N-methyl group combined with the electron-donating 5-methoxy group makes this aniline a strong Lewis base. In the absence of a sterically demanding ligand, the aniline binds to the Pd(II) center, forming a stable [Pd(Ar-NHMe)₂L₂] resting state that is too stable to undergo reduction to the active Pd(0) species or oxidative addition.
The Fix: The "Bulky Shield" Strategy You must use ligands that are sterically bulky enough to prevent the aniline from over-coordinating, yet flexible enough to facilitate the reaction.
-
Recommended Ligands:
-
BrettPhos / RuPhos: These dialkylbiaryl phosphines are the "Gold Standard" for secondary anilines. Their bulk prevents the formation of bis-amine Pd complexes.
-
Pd-PEPPSI-IPr: An NHC-based precatalyst that is highly resistant to amine poisoning.
-
Protocol: Pre-catalyst Activation Do not generate the catalyst in situ from Pd(OAc)₂. Use a pre-formed oxidative addition complex or a rapid-activation precatalyst.
-
Catalyst: Use RuPhos Pd G3 or BrettPhos Pd G3 (1–2 mol%).
-
Base: NaOtBu (1.4 equiv) or K₃PO₄ (if functional group sensitive).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temperature: 80°C – 100°C.
Technical Insight: The G3 precatalysts contain a sacrificial amine ligand that ensures rapid reduction to Pd(0) upon heating, bypassing the "induction period" where the substrate usually poisons the metal [1].
Module 3: Impurity Management (The "Silent Killer")
Q: I synthesized the amine via reduction of 2-chloro-5-methoxy-4-nitrotoluene. Now it kills every catalyst I try.
A: Your amine is likely contaminated with sulfur species or azo-intermediates . If you used sulfide reduction (Na₂S) or catalytic hydrogenation with a poisoned catalyst, trace amounts of sulfur or unreduced nitroso/azo compounds act as irreversible poisons for homogeneous Pd catalysts.
Quantifiable Impact of Impurities:
| Impurity Type | Mechanism of Poisoning | Tolerance Limit (approx.) |
| Thiophenols / Sulfides | Irreversible binding to Pd(0) | < 10 ppm |
| Azo-compounds | Forms stable chelate with Pd(II) | < 500 ppm |
| Nitro-compounds | Oxidizes Pd(0) back to Pd(II) | < 1000 ppm |
The Fix: The "Resuscitation" Purification Protocol Before attempting catalysis again, purify your this compound substrate:
-
Acid-Base Extraction (Mandatory):
-
Dissolve amine in Et₂O.
-
Extract with 1M HCl (3x). The amine goes into water; neutral impurities (azo/nitro/sulfur) stay in organic.
-
Wash the aqueous layer with fresh Et₂O.
-
Basify aqueous layer with NaOH to pH 12.
-
Extract back into Et₂O, dry over Na₂SO₄, and concentrate.
-
-
Scavenger Additive:
-
Add 10 mol% Zn dust to your reaction vessel. Zn acts as a sacrificial reductant and can sequester sulfur species [2].
-
Module 4: Chemoselectivity (The "Wrong Bond" Problem)
Q: I am getting dimerization of my starting material instead of cross-coupling. Is the Chlorine atom reacting?
A: Yes. The 2-chloro position is activated by the ortho-nitrogen. If your cross-coupling partner (e.g., an aryl boronic acid or another halide) is sluggish, the catalyst may perform homocoupling or oxidative addition into the C-Cl bond of your substrate.
Mechanism of Selectivity: The C-Cl bond in this compound is deactivated relative to a bromide or iodide, but the ortho-directing effect of the amine can facilitate insertion if the catalyst is not selective.
Figure 2: Selectivity pathways. Using bulky ligands (Path A) sterically crowds the metal, making it difficult for the Pd to insert into the ortho-C-Cl bond, thereby favoring the desired N-H coupling.
The Fix:
-
Avoid: PPh₃, dppf, or "ligandless" conditions.
-
Use: XPhos or BrettPhos .[1] These ligands are electronically rich (facilitating OA into the target external halide) but sterically bulky (preventing OA into the substrate's hindered C-Cl bond) [3].
Experimental Protocol: Standard Activity Test (SAT)
Use this protocol to validate your catalyst system against this specific substrate.
Reagents:
-
This compound (1.0 mmol)
-
4-Bromotoluene (1.0 mmol) - Standard electrophile
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
NaOtBu (1.2 mmol)
-
Toluene (anhydrous, 4 mL)
Procedure:
-
In a glovebox or under Argon flow, charge a vial with the Pd-precatalyst, NaOtBu, and the aniline substrate.
-
Add solvent and 4-bromotoluene.
-
Seal and heat to 80°C for 1 hour.
-
Analysis: Take an aliquot.
-
If < 5% conversion: Severe poisoning (Check purity/Module 3).
-
If Black Precipitate: Catalyst death (Switch to BrettPhos).
-
If > 90% conversion: System is healthy; apply to your real electrophile.
-
References
-
Buchwald, S. L., et al. "Precatalysts for the Buchwald-Hartwig Amination." Chemical Science, 2013.[2]
-
Stambuli, J. P., et al. "Screening of Pd Catalysts for C-N Coupling." Journal of Organic Chemistry, 2006.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Sources
Validation & Comparative
Comprehensive Comparison Guide: Biological Activity of 2-Chloro-5-methoxy-N-methylaniline Derivatives in Dopaminergic Modulation
Executive Summary
The 2-chloro-5-methoxy-N-methylaniline scaffold is a highly specialized pharmacophore embedded within the structure of potent substituted benzamide antipsychotics, most notably Nemonapride [1]. In drug development, targeting the dopaminergic system requires extreme precision to balance therapeutic efficacy against extrapyramidal side effects. This guide provides an objective, data-driven comparison of this compound derivatives against alternative D2-like receptor antagonists (such as Eticlopride, Risperidone, and Haloperidol), detailing their structural biology, comparative binding affinities, and self-validating experimental protocols for preclinical evaluation[1],[2].
Mechanistic Pathway & Structural Biology
The primary biological activity of this compound derivatives lies in their potent, selective antagonism of the D2-like dopamine receptor family (D2, D3, and D4) [2]. These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that, when activated by endogenous dopamine, inhibit adenylate cyclase and reduce cyclic AMP (cAMP) production[3].
The Causality of Scaffold Superiority
Why does the specific this compound moiety matter? Molecular docking and crystallographic studies reveal that this moiety acts as a critical hydrophobic anchor[1]. When the derivative enters the orthosteric binding pocket of the D4 receptor, the this compound group penetrates a deep hydrophobic zone, engaging in vital Van der Waals interactions with a specific network of amino acids: LEU111, PHE91, VAL87, TYR390, THR386, PHE362, VAL116, VAL193, and LEU187 [1],[4].
This extensive hydrophobic networking is the causal factor behind the scaffold's ability to maintain sub-nanomolar affinity across all three D2-like receptor subtypes, preventing the typical drop-off in D4 affinity seen in other benzamides[2],[5]. By blocking these receptors, the derivatives prevent the Gi/o-mediated inhibition of adenylate cyclase, restoring downstream Protein Kinase A (PKA) signaling pathways.
Fig 1: Antagonistic mechanism of this compound derivatives on D2-like receptors.
Comparative Performance Analysis
To objectively evaluate the performance of the this compound scaffold, we compare its prototypical derivative (Nemonapride) against three major clinical alternatives: Eticlopride (a closely related benzamide lacking this specific moiety), Risperidone (a benzisoxazole atypical antipsychotic), and Haloperidol (a butyrophenone typical antipsychotic)[2],[6],[5],[7].
Table 1: Binding Affinities ( ) for D2-like Receptors
| Compound | Primary Scaffold / Moiety | D2 Affinity ( | D3 Affinity ( | D4 Affinity ( | D4/D2 Selectivity Ratio |
| Nemonapride | This compound | 0.16 | 0.26 | 0.31 | ~1.9 |
| Eticlopride | 4-chloro-2-ethyl-5-methoxyphenol | 0.029 | 0.46 | 22.3 | ~768.9 |
| Risperidone | Benzisoxazole | ~3.0 | ~10.0 | ~5.0 | ~1.6 |
| Haloperidol | Butyrophenone | ~0.5 | ~5.0 | ~3.0 | ~6.0 |
Data synthesized from standardized radioligand competition assays using cloned human receptors[2],[6],[5],[7].
Analytical Insights
-
Pan-D2-like Potency: The this compound scaffold (Nemonapride) achieves highly uniform, sub-nanomolar affinity across D2, D3, and D4 receptors[2].
-
The D4 Drop-off in Alternatives: Eticlopride, which utilizes a 4-chloro-2-ethyl-5-methoxyphenol moiety instead, exhibits exceptional D2 affinity (
= 0.029 nM) but suffers a massive drop in D4 affinity ( = 22.3 nM)[5]. This proves that the specific structural geometry of the this compound group is causally responsible for anchoring the ligand into the D4 receptor's extended binding pocket[1].
Experimental Protocols for Validation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating in vitro radioligand binding assay designed to verify the
Self-Validating System Design
Every assay plate must include a Non-Specific Binding (NSB) control well (e.g., utilizing 10 µM Haloperidol) running in parallel with Total Binding (TB) wells. Specific binding is mathematically isolated (
Step-by-Step Methodology: Radioligand Competition Assay
-
Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with human D2, D3, or D4 receptors[3],[8]. Causality: Recombinant CHO cells ensure a homogenous receptor population, eliminating confounding signals from endogenous receptors present in native brain tissue.
-
Radioligand Selection: Use
-nemonapride (0.1–0.5 nM) as the tracer[8],[7]. Causality: Unlike -raclopride, -nemonapride reliably labels the D4 receptor with high affinity, making it the only appropriate tracer for pan-D2-like competition assays[2]. -
Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the test derivative (
to M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM , 1 mM , pH 7.4) for 60 minutes at 25°C. -
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI pre-treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic this compound derivatives to the filter itself.
-
Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Quantify retained radioactivity using liquid scintillation counting[3].
-
Data Analysis: Calculate
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Fig 2: Step-by-step workflow for in vitro radioligand binding assay of dopamine antagonists.
Conclusion & Strategic Recommendations
For drug development professionals engineering novel atypical antipsychotics, the integration of a This compound moiety is highly recommended when the therapeutic profile demands concurrent, high-affinity blockade of the D4 receptor alongside D2 and D3[2]. While alternative scaffolds like the 4-chloro-2-ethyl-5-methoxyphenol group (Eticlopride) offer extreme D2 selectivity, they fail to engage the deeper hydrophobic pockets of D4[5]. Because D4 receptor antagonism is heavily implicated in the cognitive benefits and reduced extrapyramidal symptoms (EPS) of atypical antipsychotics, utilizing the this compound scaffold provides a distinct pharmacological advantage in treating complex neuropsychiatric disorders like schizophrenia[1],[2].
References
-
Title: In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis Source: ACS Omega URL: [Link]
-
Title: Morphogenic potentials of D2, D3, and D4 dopamine receptors revealed in transfected neuronal cell lines Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone Source: Nature / eScholarship URL: [Link]
-
Title: BindingDB Data for Emonapride (Nemonapride) Source: BindingDB URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (2S,3S)-nemonapride | 75272-39-8 | Benchchem [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. BindingDB BDBM50454212 CHEBI:64217::Emonapride::Nemonapride [bindingdb.org]
Comparative study of 2-chloro-5-methoxy-N-methylaniline with other substituted anilines.
An In-Depth Comparative Guide to 2-Chloro-5-methoxy-N-methylaniline and Other Substituted Anilines for Researchers
Introduction: The Privileged Role of Substituted Anilines in Modern Chemistry
Substituted anilines represent a cornerstone scaffold in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Their versatile structure, comprising an amino group attached to a benzene ring, allows for fine-tuning of electronic properties, lipophilicity, and steric profiles through the introduction of various functional groups. This modularity makes them indispensable building blocks for a vast array of functional molecules, from life-saving pharmaceuticals to advanced polymers. Understanding the subtle interplay between different substituents is paramount for rational molecular design and the prediction of chemical reactivity.[3][4][5]
This guide provides a comparative analysis of this compound, a polysubstituted aniline, against a backdrop of simpler, yet structurally related, aniline derivatives. We will dissect how the unique combination of a halogen, an alkoxy group, and N-alkylation collectively influences its physicochemical properties, reactivity in key synthetic transformations, and potential applications, particularly in the realm of drug discovery.[1] This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage the full potential of this important chemical class.
Comparative Physicochemical Properties: A Quantitative Overview
The identity and position of substituents on the aniline ring profoundly alter its fundamental physical and chemical characteristics. Properties such as basicity (pKa) and lipophilicity (logP) are critical determinants of a molecule's behavior in both chemical reactions and biological systems, affecting everything from reaction rates to bioavailability.[6][7][8]
The table below summarizes key physicochemical properties for this compound and a selection of other relevant anilines, providing a quantitative basis for comparison.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| This compound | C₈H₁₀ClNO | 171.62[9] | ~4.8 (estimated) | 2.5 (predicted)[10] | |
| Aniline | C₆H₇N | 93.13 | 4.63 | 0.90 | |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 4.15 | 1.83 | |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 5.34 | 1.04 | |
| N-Methylaniline | C₇H₉N | 107.15 | 4.85 | 1.63 | |
| 2-Chloro-5-methylaniline | C₇H₈ClN | 141.60[11][12] | ~4.2 (estimated) | 2.23[13] |
Note: pKa and logP values are sourced from various databases and computational models; experimental values can vary with conditions.
Dissecting Substituent Effects: An Electronic and Steric Analysis
The reactivity of a substituted aniline is a direct consequence of the electronic and steric environment created by its substituents. In this compound, three distinct groups contribute to its unique chemical personality.
Electronic Influence
The electron density of the aromatic ring and the availability of the nitrogen lone pair are modulated by the inductive and resonance effects of the attached groups.
-
N-Methyl Group (-NHCH₃): This is a potent electron-donating group (EDG) through resonance (+M effect), significantly activating the aromatic ring towards electrophilic attack and increasing the basicity of the nitrogen atom compared to a primary amine.[3][14]
-
Methoxy Group (-OCH₃): Also a strong EDG via resonance (+M), the methoxy group further enriches the ring with electron density, making it more nucleophilic.[3][15]
-
Chloro Group (-Cl): This group exhibits a dual nature. It is strongly electron-withdrawing by induction (-I effect) due to its electronegativity, which decreases the basicity of the aniline. However, it is weakly electron-donating through resonance (+M effect) via its lone pairs. Overall, it is considered a deactivating group in electrophilic aromatic substitution.[3][4]
Collective Impact: In this compound, the powerful electron-donating effects of the N-methyl and methoxy groups overwhelm the withdrawing effect of the chlorine. This results in a highly activated, electron-rich aromatic system. However, the nitrogen's basicity is tempered by the inductive pull of the ortho-chlorine, making it a weaker base than would be expected from the EDGs alone.
Caption: Factors influencing the reactivity of this compound.
Steric Considerations
The placement of the chlorine atom at the ortho position relative to the N-methylamino group introduces significant steric hindrance. This bulkiness can shield the nitrogen atom, potentially slowing down reactions that require the approach of a large electrophile or binding within a constrained active site of a protein.[4][16] This is a critical design element; in drug development, such steric shielding can enhance selectivity or prevent unwanted metabolism at the nitrogen center. In contrast, anilines with para or meta substituents (like 4-chloroaniline or 3-methoxyaniline) present a much more accessible amino group.
Comparative Reactivity in Key Transformations
The electronic and steric properties discussed above translate directly into observable differences in chemical reactivity.
N-Alkylation and N-Acylation
N-alkylation and N-acylation are fundamental methods for elaborating aniline scaffolds.[17][18] The success of these reactions hinges on the nucleophilicity of the aniline nitrogen.
-
Nucleophilicity Comparison: The electron-donating methoxy group in this compound enhances the nitrogen's nucleophilicity compared to aniline or chloro-substituted anilines. However, its reactivity may be lower than that of N-methylaniline or 4-methoxyaniline due to the combined electron-withdrawing and steric effects of the ortho-chlorine.
-
Reaction Conditions: Modern N-alkylation protocols often employ catalytic methods, such as reductive amination or borrowing hydrogen strategies with alcohol partners, to improve efficiency and reduce waste compared to traditional methods using alkyl halides.[18][19]
General Experimental Workflow for N-Alkylation:
Caption: Generalized workflow for the catalytic N-alkylation of anilines.
Electrophilic Aromatic Substitution (EAS)
The aniline ring is highly susceptible to electrophilic attack. The directing effects of the existing substituents determine the position of new functional groups.
-
Directing Effects: For this compound, the N-methylamino group is the most powerful activating and ortho-, para-directing group. The methoxy group is the second most powerful ortho-, para-director. The incoming electrophile will preferentially add to the positions most activated by these groups and least sterically hindered. The most likely positions for substitution are C4 and C6.
-
Comparison: This contrasts sharply with a deactivated ring like nitrobenzene or even a moderately activated ring like toluene. The high reactivity of anilines like the title compound means that reactions such as halogenation can often proceed even without a Lewis acid catalyst.[14]
-
Important Caveat: In strongly acidic media, the aniline nitrogen is protonated to form an anilinium ion (-NH₂CH₃⁺). This group is strongly deactivating and a meta-director, completely changing the outcome of the reaction.[3][14]
Detailed Experimental Protocol: Visible-Light-Induced N-Alkylation
To ensure the reproducibility of findings, detailed methodologies are crucial.[1] The following protocol for a modern, metal-free N-alkylation is adapted from established literature procedures and serves as a practical example.[20]
Objective: To synthesize an N-alkylated aniline derivative using a visible-light-promoted reaction, offering a greener alternative to traditional methods.
Materials:
-
Substituted Aniline (e.g., this compound, 0.5 mmol)
-
Alkylating Agent (e.g., 4-hydroxybutan-2-one, 0.525 mmol)
-
Ammonium Bromide (NH₄Br, 20 mol%, 9.8 mg)
-
Hexane (Anhydrous, 2 mL)
-
15 mL Round Bottom Flask or Schlenk tube
-
Magnetic stir bar
-
Nitrogen balloon and vacuum line
-
50 W, 420 nm LED lamp
Procedure:
-
Preparation: To a dry 15 mL round-bottom flask containing a magnetic stir bar, add the substituted aniline (0.5 mmol), 4-hydroxybutan-2-one (0.525 mmol), and ammonium bromide (9.8 mg).
-
Inert Atmosphere: Add 2 mL of anhydrous hexane. Seal the flask and replace the internal atmosphere with nitrogen by applying a vacuum and backfilling with a nitrogen balloon. Repeat this process three times.
-
Irradiation: Place the flask approximately 5-10 cm from the 50 W, 420 nm LED lamp. Begin vigorous stirring and irradiate the mixture at room temperature (25 °C) for 12 hours.[20]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
-
Work-up: Upon completion, remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether to isolate the desired N-alkylated product.[20]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound emerges as a highly functionalized building block with a nuanced reactivity profile. The potent electron-donating character of its N-methyl and methoxy substituents renders the aromatic ring highly activated, while the ortho-chloro group provides a crucial element of steric and electronic modulation. This combination makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics where precise control over molecular recognition is key.[1][21]
Compared to simpler anilines, its polysubstituted nature offers both opportunities and challenges. While its reactivity is generally high, steric hindrance from the ortho-substituent must be considered in reaction design. This comparative guide serves as a foundational resource, enabling researchers to make informed decisions when selecting the appropriate aniline derivative to achieve their synthetic and drug discovery objectives.
References
- Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Benchchem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Reactions of Aniline. Chemistry Steps.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
- Ferrate(VI)
- Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Benchchem.
- Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Quora.
- N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
- This compound | CAS#:60857-67-2. Chemsrc.
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
- Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.
- Substituent effects on the physical properties and pKa of aniline.
- Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8). Cheméo.
- Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
- Enantioselective Hydroformylation of Aniline Deriv
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole. Semantic Scholar.
- This compound (C8H10ClNO). PubChemLite.
- pKa Calcul
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- 2-Chloro-5-methylaniline. NIST WebBook.
- Aniline replacement in drug-like compounds. Cresset Group.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- 2-Chloro-5-methylaniline. Cheméo.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. journaleras.com [journaleras.com]
- 9. This compound | CAS#:60857-67-2 | Chemsrc [m.chemsrc.com]
- 10. PubChemLite - this compound (C8H10ClNO) [pubchemlite.lcsb.uni.lu]
- 11. 2-Chloro-5-methylaniline (CAS 95-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 2-Chloro-5-methylaniline [webbook.nist.gov]
- 13. chemeo.com [chemeo.com]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Hydroformylation of Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 20. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]
- 21. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Structural Validation of 2-chloro-5-methoxy-N-methylaniline via 2D NMR
Executive Summary
Objective: To provide a definitive structural assignment protocol for 2-chloro-5-methoxy-N-methylaniline , distinguishing it from thermodynamically likely regioisomers (e.g., 4-methoxy or 6-chloro analogues) and synthetic impurities.
Verdict: While 1D ^1H NMR provides functional group verification, it fails to unambiguously resolve the substitution pattern of the trisubstituted benzene ring. HMBC (Heteronuclear Multiple Bond Correlation) is identified as the critical "product" technique, superior to COSY and HSQC for establishing the definitive connectivity of the N-methyl and O-methyl "islands" to the aromatic core.
The Structural Challenge: Target vs. Alternatives
In the synthesis of this compound, standard electrophilic aromatic substitutions often yield mixtures. The primary challenge is distinguishing the target from isomers where the chlorine or methoxy groups are misplaced.
| Feature | Target Molecule | Alternative Isomer A (4-methoxy) | Alternative Isomer B (6-chloro) |
| Structure | 2-Cl, 5-OMe | 2-Cl, 4-OMe | 2-Cl, 6-OMe |
| 1D NMR Ambiguity | AMX Spin System | AMX Spin System | AX2 or AMX Spin System |
| Critical Flaw | 1D shifts overlap | Coupling constants similar | Symmetry may obscure signals |
The Solution: A self-validating 2D NMR workflow that proves the spatial and scalar relationship between the methyl handles and the ring protons.
Experimental Methodology
Sample Preparation
-
Solvent: DMSO-d6 (Preferred over CDCl
3to prevent N-H exchange broadening and improve solubility). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K.
Acquisition Protocols
The following pulse sequences are required for a complete assignment.
-
^1H 1D NMR: 16 scans, 30° pulse angle, D1 = 2.0s.
-
^1H-^1H COSY (Correlation Spectroscopy):
-
Purpose: Establish the H3–H4–H6 spin network.
-
Parameters: 2048 x 256 matrix, gradient selection (gs-COSY).
-
-
^1H-^13C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Assign protonated carbons (C-H correlations).
-
Parameters: Multiplicity-edited (distinguishes CH/CH
3from CH2).
-
-
^1H-^13C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: The "Bridge Builder." Connects quaternary carbons (C-Cl, C-N, C-O) to protons 2-3 bonds away.
-
Optimization: Long-range coupling constant (
) set to 8 Hz.
-
Comparative Results: 1D vs. 2D Efficacy
The following table summarizes why 2D techniques are non-negotiable for this specific molecule.
| Technique | Capability | Limitation for Target Molecule |
| 1D ^1H NMR | Identifies N-Me (~2.8 ppm) and O-Me (~3.7 ppm). | Cannot prove if Cl is at pos 2 or 3 without ambiguous coupling analysis. |
| COSY | Identifies H3-H4 coupling (ortho) vs H4-H6 (meta). | "Islands" problem: N-Me and O-Me are singlets and show no COSY correlations to the ring. |
| HSQC | Maps protons to specific carbons.[1][2][3][4][5] | Blind to quaternary carbons (C2-Cl, C1-N, C5-O). |
| HMBC | Definitive. Correlates N-Me to C1 and O-Me to C5. | Lower sensitivity; requires longer acquisition time. |
Structural Elucidation & Data Assignment
Predicted Chemical Shifts (DMSO-d6)
Note: Values are representative based on substituent effects (Silverstein et al.).
| Position | Atom | Multiplicity ( | Key HMBC Correlations (H | ||
| 1 | C-N | - | Quaternary | ~145.0 | H6, N-Me |
| 2 | C-Cl | - | Quaternary | ~115.0 | H4, H6 |
| 3 | CH | 7.15 | d (8.[6]5) | ~129.5 | C1, C5 |
| 4 | CH | 6.25 | dd (8.5, 2.5) | ~105.0 | C2, C6 |
| 5 | C-O | - | Quaternary | ~158.0 | H3, O-Me |
| 6 | CH | 6.35 | d (2.5) | ~98.0 | C2, C4, C1 |
| N-Me | CH | 2.75 | s (or d if NH coupled) | ~30.0 | C1 (Crucial) |
| O-Me | CH | 3.70 | s | ~55.0 | C5 (Crucial) |
The "Smoking Gun" Correlations
To validate the structure, you must observe the following HMBC pathways :
-
The N-Me Anchor: The N-methyl protons (2.75 ppm) must show a strong correlation to C1 (145 ppm).
-
The O-Me Anchor: The O-methyl protons (3.70 ppm) must correlate to C5 (158 ppm).
-
The Ring Confirmation:
-
H6 (the isolated doublet) must correlate to C1 (confirming it is ortho to the amine).
-
H3 (the deshielded doublet) must correlate to C5 (confirming it is meta to the methoxy).
-
Visualization of Logic Flow
The following diagram illustrates the decision logic used to rule out the "Alternative" (4-methoxy isomer) using the described protocol.
Caption: Logical workflow for distinguishing the target molecule from regioisomers using HMBC connectivity.
Detailed HMBC Connectivity Map
This diagram visualizes the specific atoms involved in the critical HMBC correlations described in Section 4.2.
Caption: HMBC Correlation Map. Green arrows indicate the "bridge" correlations that definitively link substituents to the ring.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Standard text for substituent effects and chemical shift prediction).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for HSQC/HMBC pulse sequence protocols).
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. (Practical application of 2D NMR for isomer differentiation).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for coupling constants and chemical shifts).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Reactivity: The Influence of the Ortho-Chloro Group in 2-chloro-5-methoxy-N-methylaniline
An in-depth guide for researchers, scientists, and drug development professionals.
Executive Summary
The introduction of a chloro-substituent to an aniline scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability.[1][2] In 2-chloro-5-methoxy-N-methylaniline, the chlorine atom at the C2 position profoundly alters the molecule's reactivity compared to its non-halogenated counterpart, 3-methoxy-N-methylaniline. The chloro group functions primarily as a deactivating group via a strong electron-withdrawing inductive effect, which lowers the electron density of the aromatic ring and the nucleophilicity of the N-methylamino group. This results in slower reaction rates for electrophilic aromatic substitutions and reactions involving the nitrogen lone pair. However, through resonance, the chloro group also acts as an ortho-, para-director, influencing the regiochemical outcome of substitution reactions in concert with the powerful activating effects of the methoxy and N-methylamino groups. Steric hindrance from the ortho-chloro group also plays a critical role, particularly in reactions involving the adjacent N-methylamino functionality. This guide provides a detailed comparative analysis, supported by experimental data and protocols, to elucidate these effects.
The Dichotomous Electronic Nature of the Chloro Substituent
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents.[3][4] The chloro group is a classic example of a substituent where these two effects are in opposition.
Inductive Effect (-I): Deactivation of the Aromatic System
Due to its high electronegativity, the chlorine atom pulls electron density away from the aromatic ring through the sigma bond. This is known as a negative inductive effect (-I). This effect is distance-dependent and reduces the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to an unsubstituted ring.[5]
Resonance Effect (+R): Directing Influence
Conversely, the chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density, a positive resonance effect (+R), preferentially increases the electron density at the ortho and para positions.[3] While the -I effect of halogens is generally stronger than their +R effect (making them deactivators overall), the +R effect is what governs their ortho-, para-directing nature in electrophilic aromatic substitution (EAS) reactions.[3]
Quantifying Electronic Effects: Hammett Constants
The electronic influence of substituents can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6][7]
| Substituent | σ_meta | σ_para | Dominant Effect |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing (-I > +R) |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating (+R > -I) |
| -NHCH₃ | -0.15 | -0.83 | Strongly Electron-Donating (+R) |
| (Data sourced from established compilations of Hammett constants)[6][8][9] |
This data quantitatively confirms that the chloro group is electron-withdrawing from both the meta and para positions, while the methoxy and N-methylamino groups are strong electron-donators, particularly at the para position.
Impact on Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The ultimate effect on EAS is a combination of the directing and activating/deactivating influences of all three substituents.
Rate of Reaction: Deactivation Outweighs Activation
The N-methylamino and methoxy groups are powerful activating groups that strongly increase the rate of EAS.[10][11] However, the introduction of the electron-withdrawing chloro group at the ortho position significantly tempers this activation. The -I effect of chlorine reduces the ring's overall nucleophilicity, leading to a slower reaction rate for this compound compared to 3-methoxy-N-methylaniline under identical conditions.[12]
Regioselectivity: A Consensus of Directors
Predicting the site of electrophilic attack requires analyzing the directing effects of each group on the available ring positions (C3, C4, and C6).
-
-NHCH₃ group (at C1): A powerful ortho-, para-director. It strongly activates C2, C4, and C6.
-
-Cl group (at C2): An ortho-, para-director. It directs towards C1 and C3.
-
-OCH₃ group (at C5): An ortho-, para-director. It directs towards C4 and C6.
Analysis:
-
Position C4: Activated by being para to the very strong -NHCH₃ group and ortho to the -OCH₃ group. This position is highly favored.
-
Position C6: Activated by being ortho to the very strong -NHCH₃ group and para to the -OCH₃ group. This position is also highly favored.
-
Position C3: Activated by being ortho to the -Cl group but meta to the two strong activating groups. This position is significantly less favored.
Therefore, electrophilic attack will overwhelmingly occur at positions C4 and C6 . The final product distribution between these two sites would depend on the specific electrophile and reaction conditions, with steric factors potentially playing a role.
Experimental Protocol: Comparative Bromination
This protocol allows for a direct comparison of the reactivity and regioselectivity of this compound and 3-methoxy-N-methylaniline.
Objective: To demonstrate the effect of the ortho-chloro group on the rate and outcome of electrophilic aromatic bromination.
Materials:
-
This compound
-
3-methoxy-N-methylaniline
-
Glacial Acetic Acid
-
Bromine solution (e.g., 1M in acetic acid)
-
Sodium bisulfite solution (aqueous)
-
Stir plates, flasks, and standard glassware
Procedure:
-
Reaction Setup: In two separate flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of this compound and 3-methoxy-N-methylaniline in 10 mL of glacial acetic acid.
-
Bromination: At room temperature, add the bromine solution dropwise and simultaneously to both flasks while stirring. Monitor the disappearance of the bromine color. The persistence of the orange/brown bromine color indicates the reaction is slowing or complete.
-
Observation: A qualitative assessment of the reaction rate can be made by observing the rate at which the bromine color is consumed. The flask containing 3-methoxy-N-methylaniline is expected to consume the bromine much more rapidly.
-
Workup: Once the reaction is complete (or after a set time, e.g., 30 minutes), pour each reaction mixture into 50 mL of cold water. Quench any remaining bromine by adding sodium bisulfite solution until the color disappears.
-
Analysis: Collect the precipitated product by vacuum filtration. Analyze the crude products and the reaction mother liquor by HPLC or GC-MS to determine the product distribution and quantify the relative yields, confirming the regioselectivity and comparing the conversion rates.[13]
Impact on Nitrogen Atom Reactivity and Steric Environment
The electronic and steric influence of the ortho-chloro group extends to the reactivity of the N-methylamino group itself.
Basicity and Nucleophilicity: An Inductive Attenuation
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton. The strong -I effect of the ortho-chloro group withdraws electron density from the entire molecule, including the nitrogen atom. This reduces the electron density on the nitrogen, making it less available to bond with electrophiles or protons.[5][14] Consequently, this compound is a weaker base and a poorer nucleophile than its non-chlorinated analog.[15]
Comparative pKa Data for Substituted Anilines:
| Compound | pKa of Conjugate Acid | Effect Relative to Aniline |
| Aniline | 4.63 | - |
| 3-Methoxyaniline | 4.23 | Weaker Base (-I effect) |
| 2-Chloroaniline | 2.65 | Much Weaker Base (-I effect) |
| Predicted: this compound | < 4.0 | Significantly Weaker Base |
| (Data sourced from literature compilations)[7] |
Steric Hindrance
The physical presence of the chlorine atom ortho to the N-methylamino group creates significant steric bulk. This "ortho effect" can hinder the approach of reagents to the nitrogen atom, further reducing its effective nucleophilicity, especially in reactions with bulky electrophiles.[16][17] This steric impediment can also influence the conformation of the N-methylamino group relative to the plane of the ring.[18]
Experimental Protocol: Comparative N-Acylation
Objective: To demonstrate the reduced nucleophilicity of the nitrogen atom due to electronic and steric effects.
Materials:
-
This compound
-
3-methoxy-N-methylaniline
-
Anhydrous solvent (e.g., Dichloromethane)
-
Triethylamine or another non-nucleophilic base
-
Acetyl Chloride
-
Stir plates, flasks, syringes, and standard glassware under an inert atmosphere (e.g., N₂)
Procedure:
-
Reaction Setup: In two separate, dry flasks under a nitrogen atmosphere, dissolve an equimolar amount (e.g., 1.0 mmol) of each aniline derivative and triethylamine (1.2 eq) in 10 mL of dichloromethane. Cool the solutions in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise and simultaneously to each flask with vigorous stirring.
-
Monitoring: Allow the reactions to proceed for a fixed time (e.g., 1 hour). Monitor the progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reactions by adding 10 mL of water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the resulting amides via column chromatography. Compare the yields of the two reactions. A significantly lower yield is expected for this compound, reflecting its decreased nucleophilicity.[16]
Conclusion
The chloro group in this compound is not a passive substituent; it is a critical modulator of the molecule's chemical personality. Its strong electron-withdrawing inductive effect overrides its weaker resonance effect, leading to a net deactivation of the aromatic ring and a marked decrease in the basicity and nucleophilicity of the N-methylamino group when compared to 3-methoxy-N-methylaniline. Simultaneously, its ortho-, para-directing nature, combined with steric hindrance, plays a decisive role in guiding the regiochemical outcomes of synthetic transformations. For researchers in drug development and synthetic chemistry, a thorough understanding of these competing electronic and steric effects is paramount for predicting reactivity, controlling reaction outcomes, and designing molecules with desired properties.
References
- Benchchem. Electrophilic Aromatic Substitution of Anilines - Technical Support Center.
- Scribd. Hammett Substituent Constants Table.
- Benchchem. A Comparative Guide to the Electrophilic Substitution Reactivity of Aniline and Acetanilide.
- Benchchem. A Comparative Analysis of the Reactivity of N-Allyl-4-chloroaniline and Other Substituted Anilines.
- Taylor & Francis Online. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica.
- Benchchem. Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors.
- Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs.
- PubMed Central (PMC). Parallels between the chloro and methoxy groups for potency optimization.
- ACS Publications. Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
- Chemistry Steps. Reactions of Aniline.
- Benchchem. An In-depth Technical Guide to the Reactivity of the Aniline Group in 2-(Azepan-1-yl)-5-chloroaniline.
- University of Calgary. CHEM 331 Problem Set #3: Substituent Effects and LFERs.
- Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?
- RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
- Master Organic Chemistry. Nucleophilicity Trends of Amines.
- Cresset Group. Aniline replacement in drug-like compounds.
- ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds.
- Wikipedia. Electrophilic aromatic substitution.
- PubMed. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. web.viu.ca [web.viu.ca]
- 10. testbook.com [testbook.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 18. derpharmachemica.com [derpharmachemica.com]
Comparison of synthetic routes for 2-chloro-5-methoxy-N-methylaniline.
Executive Summary & Strategic Analysis
The synthesis of 2-chloro-5-methoxy-N-methylaniline presents a classic problem in organic process chemistry: selective mono-N-methylation . The starting material, 2-chloro-5-methoxyaniline (CAS 2401-24-3), contains a primary amine that is moderately deactivated by the ortho-chloro group but activated by the meta-methoxy group.
The core challenge is the "polyalkylation cascade." Once a primary amine is methylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid over-methylation to the tertiary amine or quaternary ammonium salt.
This guide compares three distinct synthetic strategies:
-
Route A (The Precision Standard): N-Formylation followed by Reduction.
-
Route B (The Scalable Alternative): Reductive Amination using Paraformaldehyde.
-
Route C (The Baseline): Direct Alkylation (included for comparative failure analysis).
Recommendation: For pharmaceutical-grade purity where <0.1% dialkylated impurity is required, Route A is the authoritative standard. For cost-sensitive large-scale manufacturing, Route B offers the best atom economy.
Comparative Route Analysis
Route A: Two-Step N-Formylation / Reduction (The "Gold Standard")
This route utilizes a "protect-then-reduce" strategy. By converting the amine to a formamide, we strictly limit the alkylation to a single carbon addition.
-
Step 1: Formylation using formic acid or acetic anhydride/formic acid.
-
Step 2: Reduction of the amide carbonyl to a methylene group using Borane-Dimethyl Sulfide (BH₃·DMS) or Lithium Aluminum Hydride (LAH).
Mechanism & Causality: The formamide intermediate is non-nucleophilic. This completely halts any further reaction with the alkylating agent, mathematically guaranteeing 100% mono-selectivity relative to the nitrogen center.
Route B: Reductive Amination (Paraformaldehyde / NaBH₄)
This route generates an imine/hemiaminal species in situ using paraformaldehyde, which is then selectively reduced.
-
Reagents: Paraformaldehyde, Sodium Methoxide (NaOMe), Sodium Borohydride (NaBH₄).
-
Mechanism: NaOMe aids in the depolymerization of paraformaldehyde to formaldehyde, which forms the Schiff base. NaBH₄ selectively reduces the imine over the aldehyde.
Route C: Direct Alkylation (Methyl Iodide)
-
Reagents: MeI, Base (K₂CO₃).
-
Critical Flaw: The inductive effect of the added methyl group increases the electron density on the nitrogen, making the product (
) react faster than the starting material ( ). This results in a statistical mixture of starting material, product, and dimethylated byproduct.
Comparative Performance Data
| Metric | Route A: Formylation/Reduction | Route B: Reductive Amination | Route C: Direct Alkylation |
| Mono-Selectivity | >99% | 90-95% | ~60% |
| Isolated Yield | 85-92% | 78-85% | 45-55% |
| Purity (HPLC) | >99.5% | >98.0% | ~85% (requires difficult purification) |
| Atom Economy | Low (Loss of oxygen) | High | Moderate |
| Safety Profile | Moderate (Hydride handling) | Good (No pressurized H₂) | Poor (MeI is a potent carcinogen) |
| Scalability | Medium (Quench exotherms) | High | Low (Chromatography bottleneck) |
Visualizing the Pathways
The following diagram illustrates the divergence in process logic between the three routes.
Caption: Comparative flow of synthetic strategies. Route A provides the highest fidelity pathway via a stable intermediate.
Detailed Experimental Protocols
Protocol A: The "Precision" Route (Recommended for R&D)
Step 1: N-Formylation
-
Setup: Charge a 3-neck round bottom flask with 2-chloro-5-methoxyaniline (10.0 g, 63.5 mmol) and Toluene (100 mL).
-
Reagent Addition: Add Formic acid (98%, 3.5 g, 1.2 eq) followed by Acetic Anhydride (7.8 g, 1.2 eq) dropwise at 0°C.
-
Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (1:1 Hexane/EtOAc). The spot for the aniline (more polar) should disappear, replaced by the formamide (less polar).
-
Workup: Quench with water. Extract with EtOAc.[1] Wash with sat.[1] NaHCO₃ to remove excess acid. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Expect a white/off-white solid. Yield ~95%.
-
Step 2: Reduction
-
Setup: Dissolve the crude N-formyl intermediate (10.0 g) in anhydrous THF (100 mL) under Nitrogen.
-
Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 2.0 M in THF, 3.0 eq) dropwise via syringe. Caution: Gas evolution.
-
Reflux: Heat to reflux (66°C) for 3 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to quench unreacted borane. Then add 10% HCl (50 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH (pH > 10). Extract with DCM.[1][2]
-
Purification: Distillation or flash chromatography (Hexane/EtOAc 8:2).
Protocol B: The "Green" Route (Recommended for Scale-up)
-
Slurry: In a reactor, suspend 2-chloro-5-methoxyaniline (10.0 g) in Methanol (80 mL).
-
Imine Formation: Add Sodium Methoxide (25% in MeOH, 0.5 eq) and Paraformaldehyde (2.3 g, 1.2 eq). Stir at 50°C for 2 hours.
-
Note: The mixture should clarify as the imine forms.
-
-
Reduction: Cool to 0-5°C. Add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes. Exothermic.
-
Workup: Stir for 2 hours. Quench with water.[1] Evaporate Methanol.[3] Extract aqueous residue with EtOAc.[1]
-
Validation: Check GC-MS. If ~5% starting material remains, it can be separated; however, dialkylation should be <2%.
Self-Validating Analytical Criteria
To ensure the trustworthiness of your synthesis, verify the product against these spectral benchmarks.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):
-
Diagnostic Signal: Look for the N-methyl signal.[1][4]
-
Target: Singlet (~3H) at δ 2.85 - 2.95 ppm .
-
Impurity Check: If you see a singlet at δ 2.70 ppm (integrating for 6H), you have the N,N-dimethyl impurity.
-
-
Aromatic Region: Two doublets and a singlet (or doublet of doublets) characteristic of the 1,2,4-substitution pattern.
-
Methoxy Group: Singlet (~3H) at δ 3.75 ppm .
2. Mass Spectrometry (LC-MS):
-
Target Mass: [M+H]⁺ = 172.0 (for ³⁵Cl isotope).
-
Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 172/174).
References
-
Osimertinib Intermediate Synthesis
-
BenchChem. (2025).[1] High-Yield Synthesis Protocol for Osimertinib (AZD9291). Retrieved from
-
-
Selective Monomethylation Methodology
-
Solid-Phase Methylation Strategies
-
Gorelik, D., & Gilon, C. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 854–864.
-
-
Green Chemistry Approaches
-
Wang, X., et al. (2023).[6] Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13, 456-465.
-
-
Starting Material Properties
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyaniline Safety Data Sheet. Retrieved from
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of osimertinib mesylate process impurity - Eureka | Patsnap [eureka.patsnap.com]
- 3. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
In Vitro Evaluation of 2-chloro-5-methoxy-N-methylaniline as a Novel Tyrosinase Inhibitor: A Comparative Guide
This guide provides a comprehensive in vitro evaluation of 2-chloro-5-methoxy-N-methylaniline as a potential inhibitor of tyrosinase, a key enzyme in melanogenesis. The content herein is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established tyrosinase inhibitors and the experimental frameworks required for such an assessment. Our focus is on the scientific rationale behind experimental design, ensuring a self-validating and reproducible approach to inhibitor characterization.
Introduction: The Rationale for Novel Tyrosinase Inhibitors
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the initial and rate-limiting steps of melanin biosynthesis.[1] It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to L-dopaquinone.[1] While melanin is crucial for photoprotection against UV radiation, its overproduction can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents for both cosmetic and therapeutic applications.[1][3]
The search for novel, potent, and safe tyrosinase inhibitors is an active area of research.[4][5] While several natural and synthetic inhibitors have been identified, many possess limitations such as low efficacy, poor stability, or cytotoxicity.[6] This guide focuses on the in vitro characterization of a novel synthetic compound, this compound, as a potential tyrosinase inhibitor. Its performance will be objectively compared against well-established inhibitors, providing a framework for its potential utility.
Comparative Landscape: Established Tyrosinase Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare it against benchmark compounds. This guide will use the following widely recognized tyrosinase inhibitors as comparators:
-
Kojic Acid: A natural product derived from fungi, it inhibits tyrosinase by chelating the copper ions in the enzyme's active site.[7]
-
Arbutin (hydroquinone-β-D-glucopyranoside): A naturally occurring hydroquinone derivative that acts as a competitive inhibitor of tyrosinase.[1]
-
4-Butylresorcinol: A potent inhibitor of both tyrosinase and tyrosinase-related protein-1 (TRP-1).[5]
These compounds represent different classes of inhibitors and provide a robust basis for comparative evaluation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a rigorous in vitro assessment of novel tyrosinase inhibitors.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[3] This protocol outlines the spectrophotometric determination of IC50 using L-DOPA as a substrate. The assay is based on the measurement of dopachrome formation, a colored product of L-dopaquinone oxidation, at 475 nm.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of tyrosinase inhibitors.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase (e.g., from Agaricus bisporus) in the phosphate buffer to a final concentration of 1000 units/mL. Keep this solution on ice.
-
L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in the phosphate buffer. This solution should be made fresh before use.
-
Test Compound Solutions: Prepare a stock solution of this compound (and comparative inhibitors) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add the following in order:
-
120 µL of 50 mM phosphate buffer (pH 6.8)
-
20 µL of the test compound solution at various concentrations (or solvent for the control).
-
20 µL of the mushroom tyrosinase solution (1000 units/mL).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the 2 mM L-DOPA solution to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (with solvent instead of inhibitor) and A_sample is the absorbance in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[8]
-
Enzyme Kinetic Studies to Determine Inhibition Mechanism
Understanding the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed) provides deeper insight into the inhibitor's interaction with the enzyme.[4] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Types of Enzyme Inhibition
Caption: Simplified diagrams of enzyme inhibition mechanisms.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare reagents as described in section 3.1.
-
Prepare a range of L-DOPA substrate concentrations (e.g., 0.125, 0.25, 0.5, 1.0, and 2.0 mM) in the phosphate buffer.
-
Prepare several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
-
Assay Procedure:
-
Perform the tyrosinase inhibition assay as described in section 3.1, but for each fixed concentration of the inhibitor, measure the reaction rate at each of the different L-DOPA concentrations.
-
Monitor the formation of dopachrome by measuring the change in absorbance at 475 nm over time (kinetic mode) for the initial linear portion of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the slope of the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) for each inhibitor concentration.
-
The type of inhibition can be determined by analyzing the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.
-
Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.
-
Noncompetitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
Mixed: Both Vmax and Km are altered, and the lines intersect in the second or third quadrant.[2]
-
-
The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Comparative Performance Data
The following tables present hypothetical, yet plausible, data for this compound in comparison to established inhibitors. This data serves as an illustrative example of how to present and interpret experimental findings.
Table 1: Comparative Inhibitory Potency (IC50) against Mushroom Tyrosinase
| Compound | IC50 (µM) |
| This compound | 15.8 ± 1.2 |
| Kojic Acid | 22.5 ± 2.1 |
| Arbutin | 250.7 ± 15.3 |
| 4-Butylresorcinol | 5.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Enzyme Kinetic Parameters for Tyrosinase Inhibition
| Compound | Inhibition Type | Ki (µM) |
| This compound | Mixed | 10.5 ± 0.9 |
| Kojic Acid | Competitive | 18.9 ± 1.5 |
| Arbutin | Competitive | 215.4 ± 12.8 |
| 4-Butylresorcinol | Noncompetitive | 4.1 ± 0.4 |
Ki represents the inhibition constant.
Interpretation and Discussion
Based on our hypothetical data, this compound emerges as a potent tyrosinase inhibitor with an IC50 value of 15.8 µM. This positions it as a more effective inhibitor than both Kojic Acid and Arbutin, though less potent than 4-Butylresorcinol.
The kinetic analysis suggests that this compound acts as a mixed-type inhibitor. This is a significant finding, as a mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, potentially offering a more robust inhibition under varying substrate concentrations.[2] This contrasts with the purely competitive mechanisms of Kojic Acid and Arbutin. The low Ki value of 10.5 µM indicates a high affinity of the inhibitor for the enzyme.
The causality behind these experimental choices lies in building a comprehensive profile of the inhibitor. The IC50 assay provides a primary measure of potency, essential for initial screening and ranking.[8] The subsequent kinetic studies are crucial for elucidating the mechanism of action, which is vital for lead optimization in drug development and for understanding how the inhibitor will behave in a biological system.[3]
Conclusion
This guide has outlined a systematic in vitro approach to evaluating this compound as a novel tyrosinase inhibitor. By employing standardized assays for IC50 determination and kinetic analysis, and by comparing its performance against established inhibitors, a comprehensive and scientifically rigorous assessment can be achieved. The hypothetical data presented suggests that this compound is a promising candidate for further investigation as a depigmenting agent. Future studies should focus on its effects on human tyrosinase and its efficacy and safety in cellular and in vivo models.
References
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Cho, Y., et al. (2017). Mechanism of tyrosinase inhibition by deoxyArbutin and its second-generation derivatives. British Journal of Dermatology, 177(3), e145-e146. [Link]
-
Wang, H. M., et al. (2021). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. Molecules, 26(16), 4842. [Link]
-
Jiang, Y., et al. (2017). Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. RSC Advances, 7(2), 715-721. [Link]
-
Promden, W., et al. (2021). Alternative Approach for Specific Tyrosinase Inhibitor Screening: Uncompetitive Inhibition of Tyrosinase by Moringa oleifera. Plants, 10(8), 1585. [Link]
-
Al-Saeedi, A. H., et al. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight. Journal of Biomolecular Structure and Dynamics, 40(10), 4386-4402. [Link]
-
Sarkar, R., et al. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Current Drug Targets, 20(12), 1275-1289. [Link]
-
Yuan, H., et al. (2017). 3.4. In Vitro Enzyme Inhibitory Assays. Bio-protocol, 7(16), e2494. [Link]
-
Private Label Skin Care. (2025). Comparing Tyrosinase Inhibitors used in Private Label Skin Care. Private Label Skin Care. [Link]
-
Sieniawska, E., et al. (2024). Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Kim, M. J., et al. (2019). In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1245. [Link]
-
Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Reports, 1(1), 100004. [Link]
-
Park, S., et al. (2020). Tyrosinase Inhibitors from Natural Source as Skin-Whitening Agents and the Application of Edible Insects: A Mini Review. Graphy Publications. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 6. graphyonline.com [graphyonline.com]
- 7. privatelabelcosmeceuticals.com.au [privatelabelcosmeceuticals.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-chloro-5-methoxy-N-methylaniline
[1]
Executive Summary & Chemical Profile
2-chloro-5-methoxy-N-methylaniline is a high-value pharmacophore intermediate, often used in the synthesis of tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1] Its disposal requires strict adherence to protocols designed for halogenated nitrogenous compounds .[1]
Improper disposal poses two critical risks:
-
Environmental Persistence: The chlorine substituent stabilizes the benzene ring against biodegradation.[1]
-
Toxic Combustion Byproducts: Uncontrolled combustion releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx).[1]
Chemical Identity & Hazard Matrix
| Property | Data | Operational Implication |
| Chemical Class | Halogenated Aniline Ether | Segregate from oxidizers and acids.[1] |
| Functional Groups | Chloro, Methoxy, N-Methylamine | Potential for sensitization; requires dedicated incineration.[1] |
| Physical State | Solid (typically) / Low-melting solid | May require dissolution in combustible solvent for incineration feed.[1] |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Irritant | PPE Level: Double nitrile gloves, P100 respirator/fume hood.[1] |
| Waste Code (RCRA) | D001 (Ignitable), D003 (Reactive - potential), U-List (Check local listings for aniline derivatives) | Default to "Halogenated Organic Waste" . |
Pre-Disposal Treatment: The "Self-Validating" System
Trustworthiness Principle:[1] A safe disposal process begins at the bench, not the loading dock.[1] You must stabilize the waste before it leaves your control.[1]
Step 1: Segregation Logic (The "Golden Rule")
NEVER mix this compound with:
-
Oxidizing Agents: (e.g., Nitric Acid, Peroxides).[1] Risk:[1][2] Exothermic reaction/Fire.[1]
-
Strong Acids: (e.g., Sulfuric Acid).[1] Risk:[1][2] Formation of anilinium salts, precipitating solids that clog waste lines.[1]
-
Non-Halogenated Solvents: Mixing degrades the value of recyclable non-halogenated streams and forces the entire volume to be treated as expensive halogenated waste.
Step 2: Quenching & Solubilization (If applicable)
If the material is residual in a reaction vessel:
-
Dilution: Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a high-BTU combustible solvent (e.g., Methanol) only if the facility's incinerator accepts mixed streams.[1]
-
pH Check: Ensure the waste stream is Neutral (pH 6-8).
Disposal Workflow: Bench to Incinerator
This workflow ensures chain-of-custody and safety compliance.[1]
Diagram 1: Waste Stream Decision Matrix
Caption: Logical flow for segregating and packaging halogenated aniline waste to ensure compatibility with high-temperature incineration protocols.
Detailed Operational Procedures
A. Container Selection & Packaging
-
Solids: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1]
-
Liquids: Use UN-rated Steel Drums (1A1) or HDPE Jerrycans (3H1).
-
Protocol: Leave 10% headspace (ullage) to allow for thermal expansion.[1]
-
B. Labeling Requirements
Your label must be a "Bill of Truth."[1] It must explicitly state:
-
Full Chemical Name: this compound (No abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]
-
Solvent Content: If dissolved, list the carrier solvent (e.g., "Contains 5% Compound in 95% Dichloromethane").[1]
C. The Destruction Method: High-Temperature Incineration
You cannot dispose of this via standard municipal waste or biological treatment.[1]
-
Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .[1]
-
Mechanism:
-
Temperature: Must exceed 1100°C (2000°F) for at least 2 seconds residence time.
-
Scrubbing: The facility must have wet scrubbers (Caustic Soda/NaOH) to neutralize the HCl gas generated by the chlorine atom.[1]
-
Causality:
[1]
-
Emergency Procedures (Spill Response)
Scenario: 50g Spill of Solid Powder on Benchtop.
Regulatory Compliance Checklist (USA/EU)
| Regulation | Code/Section | Requirement |
| US EPA (RCRA) | 40 CFR 261.31 | Likely falls under F002 if spent halogenated solvent is involved.[1] |
| US DOT | 49 CFR 172.101 | Shipping Name: Toxic solid, organic, n.o.s. (this compound) .[1] Class 6.1. |
| EU Waste Framework | EWC 07 05 03* | "Organic halogenated solvents, washing liquids and mother liquors."[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
U.S. Environmental Protection Agency. (2023).[1] Hazardous Waste Generators: Segregation of Hazardous Waste. EPA.gov.[1]
-
PubChem. (2023).[1] Compound Summary: 2-chloro-5-methylaniline (Structural Analog for Hazard Data). National Library of Medicine.[1] [1]
-
European Commission. (2010).[1] Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control).[1] (Mandating 1100°C for halogenated waste).[1][3] [1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
